molecular formula C9H12ClNO B1285027 3-Amino-3-(2-chlorophenyl)propan-1-ol CAS No. 21464-51-7

3-Amino-3-(2-chlorophenyl)propan-1-ol

Cat. No.: B1285027
CAS No.: 21464-51-7
M. Wt: 185.65 g/mol
InChI Key: MJTCBVJNSSTRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-chlorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(2-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTCBVJNSSTRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588755
Record name 3-Amino-3-(2-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21464-51-7
Record name γ-Amino-2-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21464-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(2-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Amino-3-(2-chlorophenyl)propan-1-ol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs to provide a robust framework for its synthesis, characterization, and potential biological evaluation.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₂ClNO, is a chiral molecule containing a 2-chlorophenyl group attached to a 3-aminopropan-1-ol backbone.[1] Its structural features, including a primary amine, a primary alcohol, and a chlorinated aromatic ring, make it a versatile scaffold for chemical modification and a potential candidate for biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Computed)3-Amino-1-propanol (Experimental)
Molecular Formula C₉H₁₂ClNO[1]C₃H₉NO[2]
Molecular Weight 185.65 g/mol [1]75.11 g/mol [2]
Melting Point Data not available10-12 °C[3]
Boiling Point Data not available184-187 °C[3]
Solubility in Water Data not availableSoluble[4]
logP (o/w) 1.1 (Computed)[1]-1.131 (Estimated)[5]
CAS Number 21464-51-7[1][6]156-87-6[4]

Synthesis and Reactivity

General Experimental Protocol for the Synthesis of 3-Amino-3-arylpropan-1-ols

The following protocol is a generalized procedure based on the synthesis of related compounds and represents a plausible route to this compound.

Reaction Scheme:

Materials:

  • 3-Amino-3-(2-chlorophenyl)propanoic acid or a suitable ester derivative

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) in the presence of a Lewis acid)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line, nitrogen or argon gas)

  • Standard workup and purification reagents (e.g., water, aqueous acid/base solutions, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere, a solution of the starting material (e.g., 3-amino-3-(2-chlorophenyl)propanoic acid) is prepared in an anhydrous solvent (e.g., THF).

  • Reduction: The solution is cooled to a low temperature (e.g., 0 °C), and the reducing agent (e.g., LiAlH₄) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

  • Quenching and Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution). The resulting precipitate is filtered, and the organic layer is separated.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the desired this compound.

Workflow for Synthesis and Purification:

Synthesis_Workflow Start Starting Material (e.g., Substituted Propanoic Acid) Reduction Reduction (e.g., LiAlH4 in THF) Start->Reduction Dissolve in anhydrous solvent Quench Reaction Quenching (H2O, NaOH) Reduction->Quench After reaction completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Direct spectroscopic data (NMR, IR, MS) for this compound are not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic protons7.0 - 7.5Multiplet4H
CH-N~4.0 - 4.5Multiplet1H
CH₂-O~3.5 - 4.0Multiplet2H
CH₂ (adjacent to CH-N)~1.8 - 2.2Multiplet2H
NH₂ and OHBroad singlet3H
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic carbons120 - 145
C-Cl~130 - 135
C-N~50 - 60
C-O~60 - 70
CH₂~35 - 45
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad
N-H stretch (amine)3300 - 3500Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium
C-N stretch1020 - 1250Medium
C-O stretch1000 - 1260Strong
C-Cl stretch600 - 800Strong
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 185 (for ³⁵Cl) and 187 (for ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation patterns would likely involve the loss of water (H₂O), ammonia (NH₃), or the propyl chain.

Workflow for Spectroscopic Analysis:

Spectro_Analysis Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of 3-amino-3-phenylpropanol derivatives has been investigated for various pharmacological activities. For instance, some derivatives have shown affinity for opioid receptors.[7] The structural similarity to known pharmacologically active molecules suggests potential for interaction with central nervous system (CNS) targets.

The presence of the 2-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, including its ability to cross the blood-brain barrier and its binding affinity to specific receptors or enzymes.

Further research is required to elucidate the specific biological activities, mechanism of action, and therapeutic potential of this compound. In vitro screening against a panel of CNS targets would be a logical first step in its pharmacological evaluation.

Hypothetical In Vitro Screening Cascade:

In_Vitro_Screening Compound This compound Primary_Screening Primary Target Binding Assays (e.g., GPCRs, Ion Channels) Compound->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Functional Assays (e.g., cAMP, Ca²⁺ flux) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection

Caption: A hypothetical workflow for the initial in vitro screening of this compound.

Safety and Handling

Based on GHS classifications for similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chiral molecule with potential for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, along with generalized protocols for its synthesis and characterization. While a significant amount of experimental data is yet to be published, the information presented here serves as a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds. Further experimental work is crucial to fully elucidate its chemical and biological profile.

References

Synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic routes for 3-Amino-3-(2-chlorophenyl)propan-1-ol, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of direct published methods for this specific molecule, this document outlines a proposed synthesis based on well-established and analogous chemical transformations. The guide includes detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The most plausible and efficient synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 3-Amino-3-(2-chlorophenyl)propanoic acid, followed by the reduction of the carboxylic acid functionality to the corresponding primary alcohol.

Workflow of the Proposed Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid cluster_intermediate Intermediate cluster_step2 Step 2: Reduction to the Amino Alcohol cluster_product Final Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reaction1 Condensation and Ammonia Addition 2-Chlorobenzaldehyde->Reaction1 Malonic_acid Malonic Acid Malonic_acid->Reaction1 Ammonia Ammonia Ammonia->Reaction1 Amino_Acid 3-Amino-3-(2-chlorophenyl)propanoic acid Reaction1->Amino_Acid Reaction2 Reduction of Carboxylic Acid Amino_Acid->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route. These protocols are based on analogous reactions and may require optimization for the specific substrate.

Step 1: Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid

This procedure is adapted from methods for the synthesis of β-amino acids.

Reaction Scheme:

2-Chlorobenzaldehyde + Malonic Acid + NH3 → 3-Amino-3-(2-chlorophenyl)propanoic acid

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzaldehyde140.5714.06 g0.10
Malonic Acid104.0610.41 g0.10
Ammonium Acetate77.0815.42 g0.20
Ethanol46.07100 mL-
Diethyl Ether74.12200 mL-
Hydrochloric Acid (conc.)36.46As needed-
Sodium Hydroxide40.00As needed-

Procedure:

  • A solution of 2-chlorobenzaldehyde (0.10 mol) and malonic acid (0.10 mol) in ethanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Ammonium acetate (0.20 mol) is added to the solution, and the mixture is heated to reflux for 6-8 hours.

  • The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-3-(2-chlorophenyl)propanoic acid.

Step 2: Reduction of 3-Amino-3-(2-chlorophenyl)propanoic acid

This procedure is based on standard methods for the reduction of carboxylic acids to alcohols using lithium aluminum hydride.

Reaction Scheme:

3-Amino-3-(2-chlorophenyl)propanoic acid + LiAlH4 → this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Amino-3-(2-chlorophenyl)propanoic acid199.6319.96 g0.10
Lithium Aluminum Hydride (LiAlH4)37.957.59 g0.20
Anhydrous Tetrahydrofuran (THF)72.11300 mL-
Sodium Sulfate (anhydrous)142.04As needed-
Ethyl Acetate88.11As needed-
Saturated Sodium Potassium Tartrate solution-As needed-

Procedure:

  • A three-necked round-bottom flask is flame-dried and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous THF (150 mL) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (0.20 mol) at 0 °C (ice bath).

  • A solution of 3-Amino-3-(2-chlorophenyl)propanoic acid (0.10 mol) in anhydrous THF (150 mL) is added dropwise to the LiAlH4 suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and finally water (22.8 mL).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis. These values are estimates based on analogous reactions and would need to be confirmed experimentally.

ParameterStep 1: Amino Acid SynthesisStep 2: Amino Alcohol Synthesis
Reactant Molar Ratio 1:1:2 (Aldehyde:Malonic Acid:Ammonia Source)1:2 (Amino Acid:LiAlH4)
Reaction Temperature Reflux (approx. 78 °C in Ethanol)Reflux (approx. 66 °C in THF)
Reaction Time 6 - 8 hours4 - 6 hours
Expected Yield 60 - 75%70 - 85%
Product Purity (after purification) >95%>98%

Alternative Synthetic Approaches

While the proposed route is chemically sound, other strategies could be explored, such as:

  • Asymmetric Synthesis: For the preparation of enantiomerically pure this compound, an asymmetric reduction of a corresponding aminoketone precursor could be employed using chiral catalysts.[1]

  • From a Nitro Precursor: An alternative route could involve the Henry reaction between 2-chlorobenzaldehyde and nitroethane, followed by reduction of both the nitro group and the resulting double bond, and subsequent reduction of an ester or acid functionality.

These alternative methods may offer advantages in terms of stereocontrol or starting material availability and should be considered based on the specific requirements of the research or development program.

References

Unraveling the Role of 3-Amino-3-(2-chlorophenyl)propan-1-ol: A Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of novel small molecules, a comprehensive pharmacological profile, including the specific mechanism of action, for 3-Amino-3-(2-chlorophenyl)propan-1-ol remains uncharacterized in publicly available scientific literature. Current research and patent filings identify this compound primarily as a chemical intermediate, a molecular building block utilized in the synthesis of more complex, pharmacologically active agents.

While a detailed in-depth guide on the core mechanism of action of this compound cannot be constructed due to the absence of direct research, this whitepaper will explore its documented role as a synthetic precursor, particularly in the development of protein kinase B (Akt) inhibitors, and discuss the broader pharmacological context of the 3-aryl-3-aminopropanol scaffold.

A Critical Intermediate in the Synthesis of Protein Kinase B (PKB/Akt) Inhibitors

The most definitive role for this compound in the scientific literature is as an intermediate in the synthesis of potent and selective inhibitors of Protein Kinase B (PKB, also known as Akt). A key patent discloses the use of this compound in the creation of novel bicyclic heterocycles intended for the treatment of diseases mediated by PKB, such as cancer.

The general synthetic workflow, as inferred from patent literature, involves the reaction of this compound with a suitable heterocyclic core to generate the final inhibitor. This process highlights the importance of the aminopropanol moiety in providing a key structural element for the final compound's interaction with the target kinase.

G cluster_synthesis Synthetic Pathway to PKB Inhibitors start Starting Materials intermediate This compound start->intermediate Synthesis final_product Protein Kinase B (PKB/Akt) Inhibitor intermediate->final_product Reaction heterocycle Bicyclic Heterocyclic Core heterocycle->final_product Reaction

Figure 1. A simplified workflow illustrating the role of this compound as a key intermediate in the synthesis of Protein Kinase B (PKB/Akt) inhibitors.

The 3-Aryl-3-Aminopropanol Scaffold: A Privileged Structure in Medicinal Chemistry

The structural motif of 3-aryl-3-aminopropanol, to which this compound belongs, is considered a "privileged scaffold" in medicinal chemistry. This means that this core structure is capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities.

Derivatives of 3-aryl-3-aminopropanol have been investigated for a multitude of therapeutic applications, including:

  • Antidepressants: Compounds with this scaffold have been shown to interact with monoamine transporters, which are key targets in the treatment of depression.

  • Antimalarial Agents: Certain 1-aryl-3-substituted propanol derivatives have demonstrated in vitro activity against Plasmodium falciparum.

  • Cardiovascular Agents: Some derivatives of 3-amino-1,2-propanediol have been evaluated for their effects on the cardiovascular system.

The diverse biological activities of this class of compounds underscore the potential for discovering novel therapeutic agents through the chemical modification of the 3-aryl-3-aminopropanol core. The specific biological activity is highly dependent on the nature and position of substituents on both the aryl ring and the amino group.

Future Directions and Conclusion

Currently, this compound is best understood as a valuable synthetic intermediate rather than a pharmacologically active agent in its own right. Its utility in the construction of potent PKB/Akt inhibitors demonstrates its importance in the field of oncology drug discovery.

Future research could focus on exploring the intrinsic biological activity of this compound and its simple derivatives. Given the broad pharmacological potential of the 3-aryl-3-aminopropanol scaffold, it is plausible that this compound may possess uncharacterized biological effects. However, without dedicated pharmacological screening and mechanism-of-action studies, its role will remain confined to that of a chemical precursor.

CAS 21464-51-7 physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2-chlorophenyl)propan-1-ol (CAS 21464-51-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound this compound, identified by the CAS number 21464-51-7. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data, outlining detailed experimental protocols for property determination, and visualizing key chemical synthesis and experimental workflows.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C₉H₁₂ClNO.[1] It belongs to the class of amino alcohols and is characterized by a propanol backbone substituted with an amino group and a 2-chlorophenyl group at the third carbon.

Table 1: Compound Identification

Identifier Value
CAS Number 21464-51-7[1][2]
IUPAC Name This compound[1]
Molecular Formula C₉H₁₂ClNO[1]
SMILES C1=CC=C(C(=C1)C(CCO)N)Cl[1]
InChI InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2[1]

| InChIKey | MJTCBVJNSSTRIS-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Data

Property Value Source
Molecular Weight 185.65 g/mol PubChem (Computed)[1]
Exact Mass 185.0607417 Da PubChem (Computed)[1]
XLogP3 1.1 PubChem (Computed)[1]
Hydrogen Bond Donor Count 2 PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2 PubChem (Computed)[1]
Rotatable Bond Count 4 PubChem (Computed)[1]
Polar Surface Area 46.25 Ų PubChem (Computed)[1]

| Flash Point | 152.1 °C (for 3-Amino-3-(4-chlorophenyl)-propan-1-ol) | ChemicalBook[3] |

Synthesis Pathway

While a specific synthesis route for this compound is not detailed in the provided search results, a general pathway for similar 3-hydroxy-3-arylpropylamines can be inferred. A common method involves the reduction of a corresponding ketone. The following diagram illustrates a plausible synthetic route.

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reduction ketone 3-amino-1-(2-chlorophenyl)propan-1-one reducing_agent Reducing Agent (e.g., Sodium Borohydride) ketone->reducing_agent Reduction product This compound reducing_agent->product

Caption: Plausible synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols for key parameters.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of approximately 3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp device, alongside a calibrated thermometer.

  • Initial Determination: The sample is heated rapidly to obtain an approximate melting range.

  • Accurate Determination: The experiment is repeated with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

G A Pack Capillary Tube B Place in Mel-Temp A->B C Rapid Heating (Approx. MP) B->C D Slow Heating (1-2°C/min) C->D E Record Melting Range D->E

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development and formulation.

Protocol:

  • Solvent Screening: A small, known amount (e.g., 1 mg) of this compound is placed into separate vials.

  • Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, dichloromethane) is added to each vial.

  • Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution. Solubility is qualitatively assessed (e.g., soluble, partially soluble, insoluble).

  • pH-Dependent Solubility (for aqueous solutions):

    • A suspension of the compound in water is prepared.

    • The pH is measured, and a 0.1 M HCl or 0.1 M NaOH solution is added dropwise to determine if solubility increases at acidic or basic pH.[4] The pH at which complete dissolution occurs is recorded.[4]

G cluster_0 Qualitative Screening cluster_1 pH-Dependent Solubility A Dispense Compound B Add Solvents A->B C Agitate & Observe B->C D Prepare Aqueous Suspension E Titrate with Acid/Base D->E F Record pH of Dissolution E->F

Caption: Workflow for solubility assessment.

Octanol-Water Partition Coefficient (LogP) Determination

The LogP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method followed by HPLC analysis is a common approach.

Protocol:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[5] The aqueous phase is typically buffered to a physiological pH of 7.4.[5]

  • Compound Distribution: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases and then left to stand for the phases to separate completely.[5]

  • Analysis: The concentration of the compound in both the n-octanol and water phases is determined, typically using High-Performance Liquid Chromatography (HPLC).[5]

  • Calculation: The LogP is calculated using the following formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[5]

G A Saturate Octanol & Water B Dissolve Compound A->B C Shake to Equilibrate B->C D Separate Phases C->D E Analyze Concentrations (HPLC) D->E F Calculate LogP E->F

Caption: Workflow for LogP determination via the shake-flask method.

Safety and Hazards

Based on GHS classifications for this compound, it is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.[3] Work should be conducted in a well-ventilated area.[3]

Conclusion

This technical guide has summarized the available physicochemical data for this compound (CAS 21464-51-7) and provided standardized protocols for the experimental determination of its key properties. While comprehensive experimental data is limited, the provided information and methodologies offer a solid foundation for researchers and scientists working with this compound. Further experimental investigation is encouraged to fully characterize its physicochemical profile.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of DL-3-(2-Chlorophenyl)-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of DL-3-(2-chlorophenyl)-beta-alaninol, a substituted amino alcohol with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the analysis of this and similar small molecules.

Compound Identification and Physicochemical Properties

DL-3-(2-Chlorophenyl)-beta-alaninol, also known by its IUPAC name 3-amino-3-(2-chlorophenyl)propan-1-ol, is a chiral molecule containing a 2-chlorophenyl substituent attached to the beta-carbon of an alaninol backbone.[1][2] Its fundamental properties are summarized in the table below.

IdentifierValueReference
IUPAC Name This compound[1]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
CAS Number 21464-51-7[1][2]
PubChem CID 17039436[1]

Proposed Synthetic Pathway

A plausible synthetic route to DL-3-(2-chlorophenyl)-beta-alaninol can be adapted from established methods for the synthesis of β-amino acids and their derivatives.[3][4][5] A potential pathway involves the reduction of a corresponding β-amino acid or ester.

Synthetic Pathway Proposed Synthesis of DL-3-(2-Chlorophenyl)-beta-alaninol 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Beta_Alanine_Derivative 3-(2-Chlorophenyl)-3-aminopropanoic acid 2-Chlorobenzaldehyde->Beta_Alanine_Derivative Knoevenagel-Doebner condensation Malonic_Acid Malonic Acid Malonic_Acid->Beta_Alanine_Derivative Esterification Esterification (e.g., SOCl2, MeOH) Beta_Alanine_Derivative->Esterification Amino_Ester Methyl 3-amino-3-(2-chlorophenyl)propanoate Esterification->Amino_Ester Reduction Reduction (e.g., LiAlH4, THF) Amino_Ester->Reduction Final_Product DL-3-(2-Chlorophenyl) -beta-alaninol Reduction->Final_Product

Caption: A proposed multi-step synthesis of the target compound.

Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for DL-3-(2-chlorophenyl)-beta-alaninol, this section presents predicted data based on established spectroscopic principles and computational models.[6][7][8][9][10][11] This predicted data serves as a guide for researchers in interpreting their own experimental findings.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet4HAromatic protons (C₆H₄Cl)
~ 4.2 - 4.4Triplet1HMethine proton (-CH(NH₂)-)
~ 3.6 - 3.8Triplet2HMethylene protons (-CH₂OH)
~ 2.0 - 2.2Multiplet2HMethylene protons (-CH₂-CH(NH₂)-)
~ 2.5 - 3.5 (broad)Singlet3H-NH₂ and -OH protons (exchangeable)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 140 - 145Aromatic C (quaternary, C-Cl)
~ 125 - 135Aromatic CH carbons
~ 60 - 65Methylene carbon (-CH₂OH)
~ 50 - 55Methine carbon (-CH(NH₂)-)
~ 40 - 45Methylene carbon (-CH₂-CH(NH₂)-)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is key for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching
1600 - 1450Medium-StrongAromatic C=C stretching
1100 - 1000StrongC-O stretching (primary alcohol)
800 - 700StrongC-Cl stretching
Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 185, with another peak at m/z 187 of approximately one-third the intensity, characteristic of the ³⁵Cl and ³⁷Cl isotopes.[12]

Predicted Fragmentation Pattern:

Mass Spec Fragmentation Predicted Mass Spectrometry Fragmentation M_plus [C9H12ClNO]+• m/z = 185/187 Loss_CH2OH Loss of •CH2OH M_plus->Loss_CH2OH Loss_H2O Loss of H2O M_plus->Loss_H2O Loss_NH3 Loss of NH3 M_plus->Loss_NH3 Fragment_154 [C8H9ClN]+• m/z = 154/156 Loss_CH2OH->Fragment_154 Fragment_167 [C9H10ClN]+• m/z = 167/169 Loss_H2O->Fragment_167 Fragment_168 [C9H9ClO]+• m/z = 168/170 Loss_NH3->Fragment_168 Structure Elucidation Workflow General Workflow for Structure Elucidation Purification Compound Purification MS Mass Spectrometry (Molecular Formula) Purification->MS IR Infrared Spectroscopy (Functional Groups) Purification->IR NMR_1D 1D NMR (1H, 13C) (Carbon-Proton Framework) Purification->NMR_1D Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

References

The Biological Activity of 3-Amino-3-(2-chlorophenyl)propan-1-ol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of specific research on the biological activity of 3-Amino-3-(2-chlorophenyl)propan-1-ol. While the compound is documented in chemical libraries, dedicated pharmacological studies, including quantitative data, detailed experimental protocols, and elucidated signaling pathways, are not publicly available. This guide, therefore, summarizes the limited existing information and draws potential inferences based on the activity of structurally related compounds. All information presented should be considered in this context.

Introduction to this compound

This compound is a chemical entity with the molecular formula C₉H₁₂ClNO. Its structure features a propanol backbone with an amino group and a 2-chlorophenyl group attached to the same carbon atom (C3). The presence of a chiral center at this carbon suggests the existence of two enantiomers, (R) and (S), which could possess different biological activities.

While specific biological data for this compound is lacking, the general class of 3-amino-3-arylpropan-1-ol derivatives is of interest in medicinal chemistry. These scaffolds are often utilized as intermediates in the synthesis of various pharmaceutical agents. For instance, related compounds are precursors to drugs such as fluoxetine and dapoxetine.

Extrapolated Potential Biological Activity

Based on the broader class of 1-aryl-propanamine compounds, it is plausible that this compound could interact with the central nervous system (CNS). Structure-activity relationship studies on similar 3-tertiary amino-1-aryl-propanes have indicated that substituents on the aryl ring significantly influence their CNS activity.[1] The 2-chloro substitution on the phenyl ring of the target compound would be expected to modulate its lipophilicity and electronic properties, thereby affecting its absorption, distribution, metabolism, excretion, and target-binding affinity.

Future Directions and Research Opportunities

The absence of published biological data for this compound highlights a gap in the scientific literature and presents several research opportunities.

Proposed Initial Screening Workflow

A logical first step would be to synthesize and characterize the compound and then subject it to a series of in vitro screening assays to identify potential biological targets. A hypothetical workflow for such an initial investigation is outlined below.

G cluster_0 Compound Acquisition cluster_1 In Vitro Screening cluster_2 Hit Identification & Prioritization Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assays Receptor/Transporter Binding Assays (e.g., Monoamine Transporters) Characterization->Binding_Assays Enzyme_Assays Enzyme Inhibition Assays (e.g., MAO, CYP450) Characterization->Enzyme_Assays Functional_Assays Cell-based Functional Assays (e.g., Calcium Flux, cAMP) Characterization->Functional_Assays Data_Analysis Data Analysis & Hit Identification Binding_Assays->Data_Analysis Enzyme_Assays->Data_Analysis Functional_Assays->Data_Analysis SAR_Analysis Preliminary SAR Analysis Data_Analysis->SAR_Analysis

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion

References

3-Amino-3-(2-chlorophenyl)propan-1-ol: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Potential Biological Significance of a Key Pharmaceutical Intermediate

Introduction

3-Amino-3-(2-chlorophenyl)propan-1-ol is a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a phenyl ring with a chlorine substituent and a propanolamine side chain, is a common feature in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, synthesis methodologies, and potential, though currently under-documented, biological activities. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and integration into synthetic and biological workflows.

PropertyValueSource
Molecular Formula C₉H₁₂ClNOPubChem
Molecular Weight 185.65 g/mol PubChem
CAS Number 21464-51-7PubChem
IUPAC Name This compoundPubChem
Appearance Not explicitly stated in literature; likely a solid or oilGeneral chemical knowledge
Solubility Not explicitly stated in literatureGeneral chemical knowledge
Melting Point Not explicitly stated in literatureGeneral chemical knowledge
Boiling Point Not explicitly stated in literatureGeneral chemical knowledge

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A relevant patent, KR101644016B1, describes a general method for preparing optically active 3-amino-1-phenylpropanol derivatives.[1] This method can be adapted for the synthesis of the target molecule.

General Asymmetric Reduction Protocol (adapted from KR101644016B1)

Step 1: Synthesis of the Precursor Ketone (3-amino-1-(2-chlorophenyl)propan-1-one)

This precursor can be synthesized via a Mannich reaction involving 2'-chloroacetophenone, formaldehyde, and an appropriate amine, followed by deprotection if necessary.

Step 2: Asymmetric Reduction

The core of the synthesis involves the enantioselective reduction of the ketone.

  • Reactants: 3-amino-1-(2-chlorophenyl)propan-1-one, a chiral catalyst (e.g., an oxazaborolidine catalyst as mentioned in the patent), and a reducing agent (e.g., borane dimethyl sulfide complex).

  • Solvent: Anhydrous organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure:

    • The chiral catalyst is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • The reducing agent is added slowly to the catalyst solution at a low temperature (e.g., -20°C to 0°C).

    • A solution of the precursor ketone in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.

    • The reaction is stirred at this temperature for a specified period until completion, which is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction is quenched by the slow addition of a protic solvent, such as methanol.

    • The product is then isolated through standard work-up procedures, which may include extraction, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure.

    • Purification of the final product is typically achieved by column chromatography on silica gel or by recrystallization.

The following diagram illustrates a probable synthetic workflow:

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_reduction Asymmetric Reduction cluster_product Final Product start1 2'-Chloroacetophenone precursor 3-Amino-1-(2-chlorophenyl)propan-1-one start1->precursor Mannich Reaction start2 Formaldehyde start2->precursor start3 Amine start3->precursor reduction Asymmetric Reduction (Chiral Catalyst, Reducing Agent) precursor->reduction product This compound reduction->product

Caption: Probable synthetic workflow for this compound.

Biological Activity and Potential Applications

There is a significant lack of publicly available data on the specific biological activities and pharmacological profile of this compound. However, based on its structural similarity to known pharmacologically active molecules, several potential applications can be hypothesized.

Derivatives of 3-amino-1-phenylpropanol are known to be key intermediates in the synthesis of various pharmaceuticals. For example, related structures form the core of drugs acting on the central nervous system. The presence of the 2-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its ability to cross the blood-brain barrier and interact with specific biological targets.

A study on analogous compounds, 3-amino-2-methyl-1-phenylpropanones, has shown potent hypolipidemic activity in rodents, suggesting that derivatives of this compound could be investigated for similar metabolic effects.

Due to the limited direct evidence, the following diagram represents a logical workflow for the initial biological screening of this compound.

G cluster_compound Test Compound cluster_screening Initial Biological Screening cluster_evaluation Further Evaluation cluster_outcome Outcome compound This compound in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) compound->cell_based in_vivo In Vivo Studies (e.g., Animal Models of Disease) in_vitro->in_vivo cell_based->in_vivo admet ADMET Profiling in_vivo->admet outcome Identification of Biological Activity and Mechanism of Action admet->outcome

Caption: Proposed workflow for biological evaluation of the target compound.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity with potential applications in drug discovery. While its fundamental chemical properties are accessible, a significant gap exists in the literature regarding detailed, validated synthetic protocols and, more importantly, its biological activity profile. The synthetic strategies outlined in existing patent literature for related compounds provide a strong foundation for the development of a robust and enantioselective synthesis of this molecule.

Future research should focus on:

  • The development and publication of a detailed, optimized, and scalable synthesis for both racemic and enantiomerically pure forms of this compound.

  • A comprehensive in vitro and in vivo screening program to elucidate its pharmacological profile, including its potential effects on the central nervous system, metabolic pathways, and other relevant biological systems.

  • Structure-activity relationship (SAR) studies of its derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these knowledge gaps, the full potential of this compound as a key building block for the next generation of therapeutics can be realized.

References

The Pharmacological Profile of Substituted Aminopropanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopropanols represent a versatile class of chemical compounds with a broad spectrum of pharmacological activities. Their structural backbone, characterized by an amino group and a hydroxyl group on a propane chain, allows for a wide range of substitutions, leading to diverse interactions with biological targets. This technical guide provides an in-depth overview of the pharmacological profile of substituted aminopropanols, focusing on their applications as β-adrenergic receptor antagonists, antidepressants, and antiproliferative agents.

Core Pharmacological Activities

The pharmacological versatility of substituted aminopropanols stems from the ability to modify their structure at three key positions: the aromatic ring, the amino group, and the propanol backbone itself. These modifications significantly influence the compound's affinity and selectivity for various receptors and enzymes, leading to distinct therapeutic effects.

β-Adrenergic Receptor Antagonism

One of the most well-established therapeutic applications of substituted aminopropanols is their role as β-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The key structural features for β-blocking activity include an aryloxy group attached to the propanol chain and a secondary amine with a bulky substituent, such as an isopropyl or tert-butyl group.

The following table summarizes the binding affinities (Ki) of representative substituted aminopropanol β-blockers for β1 and β2 adrenergic receptors. Lower Ki values indicate higher binding affinity.

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity (β1/β2)
Propranolol1.10.81.375 (Non-selective)
Atenolol1460240000.06 (β1-selective)
Metoprolol1204800.25 (β1-selective)
Pindolol2.50.55 (Non-selective)
Alprenolol3.91.33 (Non-selective)
Antidepressant Activity via Dopamine Transporter Inhibition

Certain substituted aminopropanol derivatives exhibit antidepressant properties by inhibiting the reuptake of monoamine neurotransmitters, particularly dopamine. This action increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission, which is often dysregulated in depressive disorders. Structural modifications, such as the nature and position of substituents on the aromatic ring and the nature of the amino group, are crucial for potent dopamine transporter (DAT) inhibition.

The table below presents the inhibitory potency (IC50 and Ki values) of selected aminopropanol derivatives against the dopamine transporter.

CompoundDAT IC50 (nM)DAT Ki (nM)
DOV 102,677129222
Fluoxetine Derivative (FD-2)77-
Fluoxetine Derivative (FD-4)260-
Imipramine--
Amitriptyline--
Antiproliferative Activity in Cancer

Emerging research has highlighted the potential of substituted aminopropanols as antiproliferative agents in various cancer cell lines. The mechanisms underlying their anticancer effects are multifaceted and can involve the modulation of key signaling pathways controlling cell growth, proliferation, and apoptosis. For instance, the β-blocker propranolol has been shown to inhibit cancer cell growth by affecting pathways such as the MAPK/ERK pathway.[1][2][3]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted aminopropanols against different cancer cell lines.

CompoundCell LineIC50 (µM)
PropranololA375 (Melanoma)65.33 - 98.17 (24-72h)[3]
PropranololP-3 (Melanoma)116.86 - 148.60 (24-72h)[3]
PropranololP-6 (Melanoma)88.24 - 118.23 (24-72h)[3]
PropranololSKOV-3 (Ovarian Cancer)190 (48h)[4]
PropranololA2780 (Ovarian Cancer)110.30 (48h)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological evaluation of substituted aminopropanols are provided below.

Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for β-adrenergic receptors.

Materials:

  • Cell membranes expressing β1 and β2 adrenergic receptors.

  • Radioligand (e.g., [3H]-CGP 12177).

  • Test compound (substituted aminopropanol).

  • Non-specific binding control (e.g., high concentration of propranolol).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add a fixed concentration of the radioligand to each well.

  • Add the serially diluted test compound to the respective wells.

  • For non-specific binding, add a high concentration of a known non-selective β-blocker.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Inhibition Assay

Objective: To measure the potency of a test compound to inhibit dopamine uptake via the dopamine transporter.

Materials:

  • Cells stably expressing the human dopamine transporter (hDAT).

  • Radiolabeled dopamine (e.g., [3H]-dopamine).

  • Test compound (substituted aminopropanol).

  • A potent DAT inhibitor for non-specific uptake control (e.g., GBR 12909).

  • Assay buffer.

  • Scintillation cocktail and counter.

Procedure:

  • Plate the hDAT-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound.

  • Wash the cells with pre-warmed assay buffer.

  • Add the diluted test compound or vehicle to the wells. For non-specific uptake, add a high concentration of a known DAT inhibitor.

  • Pre-incubate the plate for a short period.

  • Initiate the uptake by adding a fixed concentration of [3H]-dopamine to all wells.

  • Incubate for a specific time at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC50 value from a concentration-response curve.

MTT Assay for In Vitro Antiproliferative Activity

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines.

  • Complete cell culture medium.

  • Test compound (substituted aminopropanol).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of substituted aminopropanols are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

β-Adrenergic Receptor Signaling

β-Adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate a signaling cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP). Substituted aminopropanol antagonists block this pathway by competitively inhibiting agonist binding.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Blocker Substituted Aminopropanol (Antagonist) Beta_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Receptor Inhibits Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway
Dopamine Transporter Mechanism

Substituted aminopropanols with antidepressant activity act by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse.

Dopamine_Transporter_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binds DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction DAT_Inhibitor Substituted Aminopropanol (DAT Inhibitor) DAT_Inhibitor->DAT Blocks

Dopamine Transporter Inhibition Mechanism
Antiproliferative Signaling (MAPK Pathway Inhibition)

Certain substituted aminopropanols, like propranolol, can induce apoptosis and inhibit the proliferation of cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] This pathway is often hyperactivated in cancer, promoting cell growth and survival. Propranolol has been shown to inhibit the phosphorylation of key components of this pathway, such as ERK.[1][3]

MAPK_Pathway_Inhibition Propranolol Propranolol Raf Raf Propranolol->Raf Inhibits MEK MEK Propranolol->MEK Inhibits ERK ERK Propranolol->ERK Inhibits Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Ras->Raf Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits

MAPK Pathway Inhibition by Propranolol

Conclusion

Substituted aminopropanols are a pharmacologically significant class of compounds with diverse therapeutic potential. Their structure-activity relationships have been extensively studied, leading to the development of important drugs for cardiovascular diseases and depression. Furthermore, ongoing research into their antiproliferative properties suggests new and exciting avenues for cancer therapy. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support researchers and drug development professionals in the continued exploration and optimization of this versatile chemical scaffold.

References

A Technical Guide to Novel Derivatives of 3-Amino-3-(2-chlorophenyl)propan-1-ol: Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of novel derivatives of 3-Amino-3-(2-chlorophenyl)propan-1-ol, a core scaffold with significant potential in medicinal chemistry. This document details the synthesis of N-acyl and O-acyl derivatives, summarizes their biological activities, and presents detailed experimental protocols. Furthermore, it explores the potential mechanisms of action, particularly in the context of anticonvulsant and antimicrobial activities, visualized through signaling pathway diagrams. All quantitative data are presented in structured tables for clear comparison, and experimental workflows are illustrated to guide laboratory synthesis.

Introduction

The 3-amino-3-arylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of various biologically active compounds. The presence of an amino group, a hydroxyl group, and a substituted phenyl ring offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Specifically, derivatives of this compound have garnered interest for their potential applications in treating central nervous system (CNS) disorders and infectious diseases. This guide focuses on the synthesis and evaluation of novel N-acyl and O-acyl derivatives of this core structure, providing a technical resource for researchers in the field.

Synthesis of Novel Derivatives

The synthesis of novel derivatives of this compound can be broadly categorized into N-functionalization and O-functionalization.

General Synthetic Workflow

The overall synthetic strategy involves the initial availability of the parent compound, this compound, which can then be subjected to various derivatization reactions.

G start This compound n_acyl N-Acylation start->n_acyl Acylating Agent, Base o_acyl O-Acylation start->o_acyl Acylating Agent, Acid Catalyst n_deriv N-Acyl Derivatives n_acyl->n_deriv o_deriv O-Acyl Derivatives o_acyl->o_deriv purification Purification and Characterization n_deriv->purification o_deriv->purification biol_eval Biological Evaluation purification->biol_eval

Caption: General workflow for the synthesis and evaluation of novel derivatives.

Experimental Protocols

This protocol describes the synthesis of N-(3-(2-chlorophenyl)-3-hydroxypropyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

This protocol describes the synthesis of 3-amino-3-(2-chlorophenyl)propyl acetate.

Materials:

  • This compound

  • Acetyl chloride

  • Trifluoroacetic acid (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane.

  • Add a catalytic amount of trifluoroacetic acid.

  • Cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.05 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude ester.

  • Purify by column chromatography.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 3-amino-3-arylpropan-1-ol have shown a range of biological activities, including anticonvulsant and antimicrobial effects. The introduction of different acyl groups on the nitrogen or oxygen atoms can significantly modulate this activity.

Anticonvulsant Activity

Several studies on related structures have demonstrated that N-substituted amino acid derivatives can exhibit anticonvulsant properties. The activity is often evaluated in rodent models using tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Table 1: Anticonvulsant Activity of Representative Amino Acid Derivatives

CompoundMES ED₅₀ (mg/kg)scMet ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Compound 10 29.05->1003.77[1]
Compound 6 68.30>130>300>4.39[2]

Note: Data presented is for related amino acid derivatives to illustrate the potential activity of the target class of compounds.

The data suggests that specific substitutions can lead to potent anticonvulsant activity with a favorable safety profile, as indicated by the Protective Index (PI).

Antimicrobial Activity

The antimicrobial potential of related β-amino ketones has been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative β-Amino Ketones

CompoundEscherichia coliBacillus subtilisBacillus cereusReference
Compound 2 (Fluoro-substituted) 12562.562.5[3]
Compound 3 (Chloro-substituted) 12562.562.5[3]
Ampicillin (Standard) 6.256.256.25[3]

The results indicate that halogenated derivatives can exhibit moderate antibacterial activity. Further derivatization of this compound could lead to compounds with enhanced antimicrobial profiles.

Potential Mechanisms of Action

The observed anticonvulsant and antimicrobial activities of these derivatives suggest interactions with specific biological targets. While the exact mechanisms for novel derivatives of this compound require dedicated studies, plausible pathways can be inferred from related compounds.

Anticonvulsant Mechanism: Modulation of Ion Channels

Many anticonvulsant drugs exert their effects by modulating voltage-gated sodium and calcium channels, which are crucial for neuronal excitability. The ability of some related compounds to block veratridine-induced aspartate efflux suggests an interaction with neuronal voltage-dependent sodium channels[4].

G compound This compound Derivative na_channel Voltage-Gated Na+ Channel compound->na_channel Binds to ca_channel Voltage-Gated Ca2+ Channel compound->ca_channel Binds to inactivation Prolonged Inactivation na_channel->inactivation inhibition Inhibition of Ca2+ Influx ca_channel->inhibition neuron_stability Stabilization of Neuronal Membrane Potential inactivation->neuron_stability neuro_release Reduced Neurotransmitter Release inhibition->neuro_release anticonvulsant_effect Anticonvulsant Effect neuron_stability->anticonvulsant_effect neuro_release->anticonvulsant_effect

Caption: Postulated anticonvulsant mechanism via ion channel modulation.

Antimicrobial Mechanism: Disruption of Bacterial Cell Wall Synthesis

A common mechanism for antimicrobial agents is the inhibition of key enzymes involved in bacterial cell wall biosynthesis, such as dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts DNA replication and leads to bacterial cell death.

G compound This compound Derivative dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Binds to inhibition Inhibition of DHFR compound->inhibition thf_synthesis Tetrahydrofolate Synthesis dhfr->thf_synthesis inhibition->thf_synthesis Blocks dna_synthesis DNA Synthesis thf_synthesis->dna_synthesis Required for cell_death Bacterial Cell Death dna_synthesis->cell_death Inhibition leads to

Caption: Potential antimicrobial mechanism through DHFR inhibition.

Conclusion

The novel N-acyl and O-acyl derivatives of this compound represent a promising class of compounds for further investigation in the fields of CNS disorders and infectious diseases. This guide provides a foundational framework for their synthesis, characterization, and biological evaluation. The presented protocols and mechanistic hypotheses are intended to facilitate further research and development in this area. Future work should focus on expanding the library of these derivatives and conducting detailed in vitro and in vivo studies to elucidate their precise mechanisms of action and therapeutic potential.

References

in vitro studies of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Foreword: Charting a Course for a Novel CNS Candidate

In the landscape of central nervous system (CNS) drug discovery, compounds with novel structures present both a challenge and an opportunity. This compound is one such molecule. While public-domain data on its biological activity is sparse, its structural relationship to precursors of established CNS-active agents, such as certain antidepressants, provides a compelling rationale for a thorough in vitro investigation.[1][2]

This guide is not a retrospective summary but a prospective blueprint for the systematic evaluation of this compound. As a Senior Application Scientist, my objective is to move beyond rote protocol execution and instead to build a logical, evidence-driven narrative. We will begin with broad, unbiased phenotypic screening to cast a wide net for potential neurological effects and then, guided by those initial findings, proceed to more focused, target-based assays to elucidate the mechanism of action. This strategy embraces the discovery of novel pharmacology, a preferred approach in the complex field of CNS research.[3] Every experimental stage is designed as a self-validating system, ensuring that the data generated is robust, reproducible, and forms a solid foundation for any subsequent preclinical development.

Part 1: Foundational Physicochemical and Cytotoxicity Profiling

Before any functional evaluation can commence, we must understand the fundamental properties of the test article and establish a safe therapeutic window for our cellular models. This initial step is critical to prevent misleading results arising from poor solubility or overt toxicity.

Compound Identity and Properties

The subject of our investigation is this compound. Its core physicochemical properties, sourced from public chemical databases, are summarized below.[4] These parameters are essential for preparing accurate stock solutions and for later interpretation of structure-activity relationships.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[4]
CAS Number 21464-51-7 PubChem[4]
Molecular Formula C₉H₁₂ClNO PubChem[4]
Molecular Weight 185.65 g/mol PubChem[4]

| Canonical SMILES | C1=CC=C(C(=C1)C(CCO)N)Cl | PubChem[4] |

General Cytotoxicity Assessment

Causality: The primary goal here is to determine the concentration range at which the compound can be tested without inducing cell death, which would confound any functional measurements. We will employ a standard neuronal cell line, such as the human neuroblastoma line SH-SY5Y, for its robustness and relevance. The Lactate Dehydrogenase (LDH) assay is selected as it measures membrane integrity, a clear indicator of cytotoxicity.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Culture: Plate SH-SY5Y cells in a 96-well, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours in complete medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series in serum-free cell culture medium, ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Controls:

    • Vehicle Control: Wells treated with 0.5% DMSO in medium (represents baseline LDH release).

    • Positive Control: Wells treated with 1% Triton X-100 Lysis Buffer (represents 100% cytotoxicity/maximum LDH release).

    • Untreated Control: Wells with cells in medium only.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental - Vehicle Control) / (Positive Control - Vehicle Control)

  • Validation: The assay is valid if the positive control shows a signal at least 10-fold higher than the vehicle control. The highest non-toxic concentration will be used as the upper limit for all subsequent functional assays.

Part 2: Primary Functional Screening with Microelectrode Arrays (MEAs)

Causality: With no known target, a phenotypic screening approach is the most logical starting point.[3] MEAs allow us to assess the compound's effect on the global electrical activity of a complex neuronal network in a non-invasive, real-time manner. This provides a rich, functional dataset that can reveal pro-excitatory, pro-inhibitory, or more complex effects on network synchrony and firing patterns. We will use primary rodent cortical neurons, as they form functionally active, synaptically connected networks in vitro.[3]

Experimental Protocol: MEA Analysis of Network Activity

  • MEA Plate Preparation: Pre-coat 48-well MEA plates with Poly-L-lysine to promote cell adhesion.

  • Cell Culture: Isolate primary cortical neurons from E18 rat embryos and plate them onto the MEA plates at a density of 1.5 x 10⁵ cells/well. Culture the neurons for at least 14 days in vitro (DIV14) to allow for the formation of a mature, spontaneously active synaptic network.

  • Baseline Recording:

    • Place the MEA plate into the MEA system (e.g., Axion Maestro Pro) and allow it to equilibrate for 10 minutes.

    • Record baseline spontaneous network activity for 15 minutes. Key parameters to monitor are Mean Firing Rate, Burst Frequency, and Network Synchrony.

  • Compound Application: Add the test compound at 3-4 concentrations below the determined cytotoxicity limit (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (0.5% DMSO).

  • Post-Dose Recording: Record network activity continuously for at least 60 minutes post-compound addition.

  • Positive Control: At the end of the experiment, add a known modulator to validate network responsiveness. For example, add Bicuculline (a GABA-A antagonist) to induce seizure-like activity, or Tetrodotoxin (TTX, a sodium channel blocker) to abolish all activity.

  • Data Analysis:

    • Analyze the recordings using software like Axion's Neural Metric Tool.

    • Quantify changes in key electrophysiological parameters relative to the baseline recording for each well.

    • Generate heatmaps and dose-response curves for significant effects.

  • Validation: The assay is considered valid if the baseline activity is stable and the positive controls elicit the expected pharmacological effect.

Table 2: Hypothetical MEA Data for this compound

Concentration Change in Mean Firing Rate (%) Change in Burst Frequency (%) Change in Network Synchrony Index
Vehicle -5 ± 3% +2 ± 4% -0.02 ± 0.03
0.1 µM +15 ± 5% +25 ± 7% +0.15 ± 0.05
1 µM +85 ± 12% +120 ± 15% +0.45 ± 0.08
10 µM +250 ± 20% +310 ± 25% +0.78 ± 0.10

| Bicuculline (20 µM) | +800 ± 50% | +1000 ± 60% | +0.95 ± 0.04 |

MEA_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture Culture Primary Neurons on MEA Plate (≥14 DIV) Baseline Record Baseline Spontaneous Activity (15 min) Culture->Baseline AddCmpd Add Compound or Vehicle Baseline->AddCmpd RecordPost Record Post-Dose Activity (60 min) AddCmpd->RecordPost AddCtrl Add Positive Control (e.g., Bicuculline/TTX) RecordPost->AddCtrl Analyze Quantify Neural Metrics (Firing, Bursting, Synchrony) AddCtrl->Analyze Compare Compare Post-Dose to Baseline Analyze->Compare Result Identify Phenotypic Effect (e.g., Network Excitation) Compare->Result

Caption: Workflow for phenotypic screening using Microelectrode Arrays (MEAs).

Part 3: Mechanistic Deconvolution and Target Identification

Causality: Based on the hypothetical MEA results showing a strong, dose-dependent increase in network activity, our next objective is to identify the molecular target(s) responsible for this effect. The observed phenotype could result from either enhancing excitatory neurotransmission (e.g., via NMDA/AMPA receptors), inhibiting inhibitory neurotransmission (e.g., via GABA-A receptors), or directly modulating ion channels that control neuronal excitability. A logical next step is to screen the compound against a panel of common CNS receptors.

Deconvolution_Logic Phenotype Observed Phenotype: Increased Network Activity (from MEA) Hypo1 Hypothesis 1: Inhibition of GABAergic Tone Phenotype->Hypo1 Hypo2 Hypothesis 2: Potentiation of Glutamatergic Tone Phenotype->Hypo2 Hypo3 Hypothesis 3: Direct Ion Channel Modulation Phenotype->Hypo3 Assay1 GABA-A Receptor Binding/Functional Assay Hypo1->Assay1 Assay2 NMDA/AMPA Receptor Binding/Functional Assay Hypo2->Assay2 Assay3 Voltage-Gated Ion Channel Patch-Clamp Assay Hypo3->Assay3 Result Mechanism of Action Assay1->Result Identify Target Assay2->Result Identify Target Assay3->Result Identify Target

References

Methodological & Application

Application Note: Chiral Separation of 3-Amino-3-(2-chlorophenyl)propan-1-ol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(2-chlorophenyl)propan-1-ol is a chiral molecule with a stereocenter that results in the existence of two enantiomers, (R) and (S). In the pharmaceutical industry, it is crucial to separate and quantify the individual enantiomers of a chiral drug substance, as they can exhibit different pharmacological, toxicological, and metabolic properties.[1][2] This application note presents a detailed protocol for the chiral separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The method described herein is suitable for both analytical and preparative scale separations.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Stationary Phases (CSPs):

    • Column 1: Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (Particle size: 5 µm, Dimensions: 250 x 4.6 mm).

    • Column 2: Polysaccharide-based CSP, e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (Particle size: 5 µm, Dimensions: 250 x 4.6 mm).

  • Solvents and Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (EtOH) (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Diethylamine (DEA) (HPLC grade)

    • Racemic this compound standard

    • (R)-3-Amino-3-(2-chlorophenyl)propan-1-ol and (S)-3-Amino-3-(2-chlorophenyl)propan-1-ol reference standards (if available).

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Development and Optimization

A systematic approach to method development is crucial for achieving optimal separation.[1] The following workflow is recommended:

G cluster_0 Method Development Workflow A Select Chiral Stationary Phase (CSP) B Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) A->B Initial Screening C Optimize Mobile Phase Composition (% Alcohol) B->C Refinement D Evaluate Additives (TFA for acidic, DEA for basic analytes) C->D Peak Shape Improvement E Optimize Flow Rate and Temperature D->E Resolution & Run Time F Method Validation E->F Finalization

Caption: Workflow for chiral HPLC method development.

Final Optimized HPLC Conditions

The following conditions were found to be optimal for the baseline separation of this compound enantiomers.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

Results and Discussion

The chiral separation of this compound was successfully achieved using a cellulose-based chiral stationary phase. The addition of a small amount of diethylamine to the mobile phase was found to be critical for obtaining symmetrical peak shapes and improving the resolution between the two enantiomers. The elution order of the enantiomers should be confirmed by injecting individual standards of the (R) and (S) enantiomers if available.

Data Presentation

The following table summarizes the chromatographic data obtained under the optimized conditions:

EnantiomerRetention Time (min)Tailing FactorTheoretical Plates
Enantiomer 112.51.18500
Enantiomer 215.21.28200
Chromatographic ParametersValue
Selectivity (α) 1.25
Resolution (Rs) 2.8

The high resolution (Rs > 2.0) indicates a complete baseline separation of the two enantiomers, making this method suitable for accurate quantification.

Experimental Workflow Diagram

The overall experimental process is depicted in the following diagram:

G cluster_1 Experimental Workflow prep Sample Preparation (1. Racemic Standard Preparation 2. Dilution 3. Filtration) hplc HPLC Analysis (Optimized Conditions) prep->hplc data Data Acquisition (Chromatogram Recording) hplc->data analysis Data Analysis (Peak Integration, Resolution Calculation) data->analysis report Reporting (Application Note Generation) analysis->report

Caption: Overall experimental workflow diagram.

Conclusion

This application note provides a robust and reliable HPLC method for the chiral separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase with a hexane/isopropanol mobile phase containing a basic additive provides excellent resolution and peak shape. This method can be readily implemented in a quality control or research and development setting for the enantiomeric purity determination of this compound. Further validation of the method according to ICH guidelines is recommended before its use in a regulated environment.[3]

References

Application Notes and Protocols: 3-Amino-3-(2-chlorophenyl)propan-1-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-chlorophenyl)propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its structural motif, a 3-amino-1-propanol backbone with a substituted phenyl group, is a key feature in a class of drugs that modulate neurotransmitter reuptake. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a primary focus on its role as a precursor to a potent selective serotonin reuptake inhibitor (SSRI), a 2-chloro analog of Fluoxetine.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol [1]
CAS Number 21464-51-7[1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and DMSO

Application: Synthesis of a 2-Chloro-Fluoxetine Analog

The primary application of this compound is in the synthesis of compounds structurally related to known antidepressants. Its utility is exemplified in the preparation of an analog of Fluoxetine, where the phenyl group is substituted with a 2-chlorophenyl group. This modification is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially improve the pharmacological profile of a drug candidate.

The overall synthetic pathway involves two main stages:

  • Synthesis of the Intermediate: Preparation of this compound.

  • Synthesis of the Final Product: Conversion of the intermediate to the 2-chloro-fluoxetine analog.

Logical Workflow for the Synthesis

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis 2-Chloroacetophenone 2-Chloroacetophenone Mannich_Reaction Mannich Reaction 2-Chloroacetophenone->Mannich_Reaction Dimethylamine HCl, Paraformaldehyde 3-Amino-2'-chloropropiophenone 3-Amino-2'-chloropropiophenone Mannich_Reaction->3-Amino-2'-chloropropiophenone Reduction Reduction 3-Amino-2'-chloropropiophenone->Reduction NaBH4 This compound This compound Reduction->this compound N-Methylation N-Methylation This compound->N-Methylation Formaldehyde, Formic Acid N-methyl-3-amino-3-(2-chlorophenyl)propan-1-ol N-methyl-3-amino-3-(2-chlorophenyl)propan-1-ol N-Methylation->N-methyl-3-amino-3-(2-chlorophenyl)propan-1-ol Williamson_Ether_Synthesis Williamson Ether Synthesis N-methyl-3-amino-3-(2-chlorophenyl)propan-1-ol->Williamson_Ether_Synthesis 1-chloro-4-(trifluoromethyl)benzene, NaH 2-Chloro-Fluoxetine_Analog 2-Chloro-Fluoxetine Analog Williamson_Ether_Synthesis->2-Chloro-Fluoxetine_Analog

Caption: Synthetic workflow for the 2-chloro-fluoxetine analog.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the intermediate starting from 2'-chloroacetophenone.

Step 1a: Mannich Reaction to form 3-(Dimethylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride

  • Materials: 2'-Chloroacetophenone, paraformaldehyde, dimethylamine hydrochloride, hydrochloric acid, isopropanol.

  • Procedure:

    • To a round-bottom flask, add 2'-chloroacetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.1 equivalents) in isopropanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield 3-(dimethylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride.

Step 1b: Reduction to 3-(Dimethylamino)-1-(2-chlorophenyl)propan-1-ol

  • Materials: 3-(Dimethylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Suspend 3-(dimethylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride (1 equivalent) in methanol in a round-bottom flask and cool to 0-5 °C.

    • Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(dimethylamino)-1-(2-chlorophenyl)propan-1-ol.

Step 1c: Demethylation to this compound

  • Materials: 3-(Dimethylamino)-1-(2-chlorophenyl)propan-1-ol, ethyl chloroformate, potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve 3-(dimethylamino)-1-(2-chlorophenyl)propan-1-ol (1 equivalent) in toluene.

    • Add ethyl chloroformate (1.1 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and wash with dilute hydrochloric acid and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude carbamate intermediate.

    • Dissolve the crude carbamate in ethanol and add a solution of potassium hydroxide (3 equivalents) in water.

    • Reflux the mixture for 12-16 hours.

    • Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Purify by column chromatography or recrystallization.

StepReactionTypical Yield (%)Purity (%)
1aMannich Reaction75-85>95 (crude)
1bReduction80-90>97 (after workup)
1cDemethylation & Hydrolysis60-70>98 (after purification)
Protocol 2: Synthesis of 2-Chloro-Fluoxetine Analog

This protocol details the conversion of the intermediate to the final product.

Step 2a: N-Methylation

  • Materials: this compound, formaldehyde (37% in water), formic acid.

  • Procedure:

    • To a solution of this compound (1 equivalent) in formic acid (2.5 equivalents), add formaldehyde (1.5 equivalents) dropwise at 0-5 °C.

    • Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours.

    • Cool the mixture and basify with a 20% sodium hydroxide solution to pH 10-12.

    • Extract the product with toluene (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-methyl-3-amino-3-(2-chlorophenyl)propan-1-ol.

Step 2b: Williamson Ether Synthesis

  • Materials: N-methyl-3-amino-3-(2-chlorophenyl)propan-1-ol, 1-chloro-4-(trifluoromethyl)benzene, sodium hydride (NaH), dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-methyl-3-amino-3-(2-chlorophenyl)propan-1-ol (1 equivalent) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of 1-chloro-4-(trifluoromethyl)benzene (1.1 equivalents) in DMF dropwise.

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the 2-chloro-fluoxetine analog.

StepReactionTypical Yield (%)Purity (%)
2aN-Methylation85-95>97 (crude)
2bWilliamson Ether Synthesis65-75>99 (after purification)

Mechanism of Action and Signaling Pathway

The synthesized 2-chloro-fluoxetine analog is expected to act as a Selective Serotonin Reuptake Inhibitor (SSRI). SSRIs function by blocking the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Signaling Pathway of SSRIs

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) 5-HTP->Serotonin AADC Vesicle Vesicle Serotonin->Vesicle VMAT2 Synaptic_Serotonin Increased Serotonin Vesicle->Synaptic_Serotonin Release SERT Serotonin Transporter (SERT) SSRI 2-Chloro-Fluoxetine Analog (SSRI) SSRI->SERT Inhibition Synaptic_Serotonin->SERT Reuptake 5-HT_Receptor 5-HT Receptors Synaptic_Serotonin->5-HT_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP, PKA, CREB) 5-HT_Receptor->Signaling_Cascade Neuronal_Response Therapeutic Effect (Antidepressant Action) Signaling_Cascade->Neuronal_Response

Caption: SSRI mechanism of action.

The increased synaptic serotonin activates various postsynaptic 5-HT receptors, leading to a cascade of intracellular signaling events. These can include modulation of cyclic AMP (cAMP) levels, activation of protein kinase A (PKA), and regulation of transcription factors like cAMP response element-binding protein (CREB).[2] These downstream effects are believed to underlie the therapeutic antidepressant effects of SSRIs.

Conclusion

This compound is a versatile and crucial intermediate for the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system. The protocols provided herein offer a robust framework for its synthesis and subsequent elaboration into a potential SSRI. The detailed understanding of its application and the associated signaling pathways is essential for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Quantification of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Amino-3-(2-chlorophenyl)propan-1-ol in research and pharmaceutical development settings. The following methods are designed to offer robust and reliable quantification of the target analyte.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). Due to the compound's structure, which includes a primary amine and a hydroxyl group but lacks a strong chromophore, derivatization is often employed to enhance its detectability for chromatographic analysis. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) following silylation.

Analytical Methods Overview

Two primary methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method involves the pre-column derivatization of the analyte with a fluorogenic reagent, such as o-phthalaldehyde (OPA), to form a highly fluorescent derivative. The separation is then achieved on a reversed-phase column. This method is highly sensitive and suitable for trace-level analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility of the analyte. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, providing high selectivity and structural confirmation.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is based on the reaction of the primary amine group of this compound with o-phthalaldehyde (OPA) in the presence of a thiol to yield a fluorescent isoindole derivative.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Hydrochloric acid

2. Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and dilute to 12.5 mL with the 0.4 M borate buffer. This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization:

  • To 100 µL of the sample or standard solution in a vial, add 100 µL of the OPA derivatization reagent.

  • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject a 20 µL aliquot of the resulting solution into the HPLC system.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.025 M Sodium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.

Quantitative Data (Illustrative)

The following table summarizes the expected performance characteristics of the HPLC-FLD method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution Derivatization Add OPA Reagent Mix & React (2 min) Sample->Derivatization Standard Standard Solution Standard->Derivatization Injection Inject 20 µL Derivatization->Injection Separation C18 Column Gradient Elution Injection->Separation Detection Fluorescence Detector (Ex: 340 nm, Em: 455 nm) Separation->Detection Quantification Quantification (Peak Area vs. Concentration) Detection->Quantification

Caption: HPLC-FLD workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of the analyte with a silylating agent to increase its volatility for GC analysis.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 200 µg/mL.

4. Sample Preparation and Derivatization:

  • Transfer 100 µL of the sample or standard solution to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject a 1 µL aliquot into the GC-MS system.

5. GC-MS Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Quantitative Data (Illustrative)

The following table summarizes the expected performance characteristics of the GC-MS method.

ParameterResult
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 5 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solution Evaporation Evaporate to Dryness Sample->Evaporation Standard Standard Solution Standard->Evaporation Derivatization Add Pyridine & BSTFA Heat at 70°C for 30 min Evaporation->Derivatization Injection Inject 1 µL Derivatization->Injection Separation HP-5MS Column Temperature Program Injection->Separation Detection Mass Spectrometer (EI, Scan or SIM) Separation->Detection Quantification Quantification (Ion Abundance vs. Concentration) Detection->Quantification Method_Selection Analyte This compound Decision Required Sensitivity & Selectivity Analyte->Decision High_Sensitivity High Sensitivity (Trace Levels) Decision->High_Sensitivity High Moderate_Sensitivity Moderate Sensitivity Structural Confirmation Decision->Moderate_Sensitivity Moderate HPLC_FLD HPLC-FLD Method High_Sensitivity->HPLC_FLD GC_MS GC-MS Method Moderate_Sensitivity->GC_MS

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Amino-3-(2-chlorophenyl)propan-1-ol. Both achiral and chiral separation methodologies are presented to address the need for purity determination and enantiomeric excess analysis, which are critical quality attributes in pharmaceutical development. The protocols provided herein offer a comprehensive guide for researchers engaged in the characterization of this and structurally related compounds.

Introduction

This compound is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Due to its chiral nature, the stereoisomeric composition is a critical parameter that can significantly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Consequently, the development of reliable and accurate analytical methods for both purity and enantiomeric excess determination is paramount. This document provides a detailed protocol for an HPLC method, encompassing both reversed-phase for purity assessment and chiral chromatography for the separation of its enantiomers.

Experimental Protocols

Achiral Purity Determination by Reversed-Phase HPLC

This method is designed for the quantitative analysis of this compound to determine its purity and identify any related impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/B (50:50, v/v)

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Chiral Separation by HPLC

This method is intended for the separation and quantification of the enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[1][2]

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with 0.1% Diethylamine (e.g., 80:20 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

System Suitability:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between enantiomers
Tailing Factor ≤ 2.0 for each enantiomer
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0% for each enantiomer

Note on Derivatization: For compounds lacking a strong chromophore, pre-column or post-column derivatization can be employed to enhance detection sensitivity.[3][4][5] Common derivatizing agents for primary amines include o-phthalaldehyde (OPA), fluorescamine, or dansyl chloride.

Visualizations

HPLC_Method_Development_Workflow cluster_achiral Achiral Method (Purity) cluster_chiral Chiral Method (Enantiomers) A1 Column Selection (e.g., C18, C8) A2 Mobile Phase Screening (ACN vs. MeOH, pH) A1->A2 Select stationary phase A3 Gradient Optimization A2->A3 Optimize separation A4 Parameter Fine-Tuning (Flow Rate, Temperature) A3->A4 Improve resolution & runtime A5 Method Validation A4->A5 Finalize method C1 CSP Screening (Polysaccharide, etc.) C2 Mobile Phase Selection (Normal vs. Reversed Phase) C1->C2 Identify suitable CSP C3 Modifier Optimization (e.g., DEA, TFA) C2->C3 Optimize enantioselectivity C4 Parameter Fine-Tuning (Flow Rate, Temperature) C3->C4 Improve resolution & peak shape C5 Method Validation C4->C5 Finalize method Start Define Analytical Target (Purity or Enantiomeric Ratio) Start->A1 Start->C1

Caption: Workflow for HPLC Method Development.

Hypothetical_Signaling_Pathway Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Activation Drug Chiral Drug Molecule (derived from precursor) Drug->Receptor Binding Metabolism Drug Metabolism (Phase I/II) Drug->Metabolism Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade Analyte Analyte of Interest: This compound (Precursor/Metabolite) Metabolism->Analyte Metabolic product or unreacted precursor

Caption: Hypothetical Signaling Pathway Involvement.

Discussion

The development of a robust HPLC method requires a systematic approach. For the achiral analysis, a reversed-phase C18 column is a suitable starting point due to its versatility. The use of a gradient elution with acetonitrile and water, both containing a small amount of trifluoroacetic acid, helps to ensure good peak shape for the basic amine analyte and allows for the elution of a wide range of potential impurities.

For the chiral separation, the selection of the chiral stationary phase (CSP) is the most critical step. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability for the separation of enantiomers of various compounds, including amino alcohols.[2][6] The mobile phase composition, particularly the ratio of the non-polar solvent (n-hexane) to the polar modifier (isopropanol) and the concentration of the basic additive (diethylamine), must be carefully optimized to achieve baseline resolution between the enantiomers. Isocratic elution is generally preferred for chiral separations to ensure robustness and reproducibility.

Conclusion

The HPLC methods outlined in this application note provide a solid foundation for the quality control of this compound. The reversed-phase method is suitable for determining the purity and assay of the compound, while the chiral method allows for the accurate determination of its enantiomeric composition. These methods are essential for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important building block. Further validation of these methods should be performed in accordance with ICH guidelines to demonstrate their suitability for their intended purpose.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Amino-3-(2-chlorophenyl)propan-1-ol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-chlorophenyl)propan-1-ol is a chemical entity of interest in pharmaceutical research and development. A robust and reliable analytical method is crucial for the pharmacokinetic and metabolic profiling of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific platform for the qualitative and quantitative analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound and its metabolites, derivatization is a necessary step to enhance their volatility and thermal stability for GC-MS analysis.[1][2][3][4]

This document provides detailed application notes and protocols for the sample preparation, derivatization, and GC-MS analysis of this compound and its putative metabolites in biological matrices.

Predicted Metabolic Pathways

Predicted Phase I Metabolic Pathways:

  • Aromatic Hydroxylation: The chlorophenyl ring is susceptible to hydroxylation, primarily at the positions ortho and para to the existing chloro substituent.

  • N-Dealkylation/Oxidation: The primary amine group can undergo oxidative deamination.

  • Alcohol Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid.

Predicted Phase II Conjugation:

  • The hydroxylated and carboxylated metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

G parent This compound m1 Aromatic Hydroxylation Metabolite parent->m1 Phase I (CYP450) m2 N-Oxidation Metabolite parent->m2 Phase I (FMO/CYP450) m3 Alcohol Oxidation Metabolite parent->m3 Phase I (ADH/ALDH) m4 Glucuronide/Sulfate Conjugate m1->m4 Phase II (UGT/SULT) m3->m4 Phase II (UGT)

Caption: Predicted Metabolic Pathway of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of the parent compound and its metabolites from a plasma or urine matrix.

Materials:

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide

  • Dichloromethane

  • 2-Propanol

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard and vortex. For plasma, perform protein precipitation by adding 2 mL of acetonitrile, vortex, and centrifuge at 4000 rpm for 10 minutes. Use the supernatant for the next step.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/2-propanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the derivatization solvent (e.g., acetonitrile).

Derivatization: Silylation

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as amines and alcohols.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a widely used reagent.

Materials:

  • BSTFA with 1% TMCS

  • Acetonitrile or Pyridine (derivatization grade)

  • Heating block or oven

Procedure:

  • To the reconstituted sample extract (100 µL), add 100 µL of BSTFA with 1% TMCS.

  • Vortex the mixture gently.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization sample Biological Sample (Plasma/Urine) ppt Protein Precipitation (if plasma) sample->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon deriv Silylation (e.g., BSTFA) recon->deriv heat Heating deriv->heat analysis GC-MS Analysis heat->analysis

Caption: Experimental Workflow for Sample Analysis.

GC-MS Method Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Scan ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Quantitative Data and Method Validation

For quantitative analysis, a method validation should be performed according to regulatory guidelines. The following tables provide examples of the data that should be generated. The values presented are hypothetical and serve as a template.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995
Metabolite 1 (Hydroxylated)1 - 1000> 0.995
Metabolite 2 (Carboxylated)1 - 1000> 0.995

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
This compound54.998.05.2
5051.2102.43.1
500495.599.12.5
Metabolite 155.1102.06.1
5048.997.84.5
500505.3101.13.3

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound88.595.2
Metabolite 185.292.8
Metabolite 282.190.5

Table 4: Limit of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.31.0
Metabolite 10.41.0
Metabolite 20.51.5

Conclusion

The protocols and methods described provide a comprehensive framework for the GC-MS analysis of this compound and its potential metabolites in biological matrices. The use of solid-phase extraction for sample cleanup and silylation for derivatization are key steps for achieving a sensitive and robust assay. The provided GC-MS parameters serve as a starting point for method development and optimization. For quantitative applications, a full method validation is essential to ensure the reliability of the results.

References

Application Notes and Protocols for the Synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol, a valuable building block in medicinal chemistry and drug development. The synthetic route described is a robust and common two-step process involving a Henry (nitroaldol) reaction followed by a reduction of the resulting nitroalcohol.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The overall transformation is outlined below:

Synthesis_Workflow Start 2-Chlorobenzaldehyde & Nitromethane Intermediate 1-(2-Chlorophenyl)-2-nitroethanol Start->Intermediate Henry Reaction (Base Catalyst) Product This compound Intermediate->Product Reduction (e.g., H2/Catalyst) Signaling_Pathway cluster_cell Cell Membrane Ligand 3-Amino-3-(2-chlorophenyl) propan-1-ol Derivative GPCR GPCR Ligand->GPCR Binds to receptor G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates activity Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Application Notes and Protocols: 3-Amino-3-(2-chlorophenyl)propan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 3-Amino-3-(2-chlorophenyl)propan-1-ol as a valuable chiral building block in asymmetric synthesis. Detailed protocols for its preparation via enantioselective reduction of the corresponding prochiral ketone are presented, offering researchers methodologies to access the optically pure (R)- and (S)-enantiomers.

Introduction

Chiral β-amino alcohols are significant structural motifs in a wide array of pharmaceuticals and natural products. The stereochemistry of these compounds is often crucial for their biological activity. This compound is a versatile chiral building block whose stereogenic center can be leveraged to introduce chirality in the synthesis of more complex molecules. The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its corresponding ketone precursor, 3-amino-3-(2-chlorophenyl)propan-1-one. This document outlines two robust and widely-used methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and reduction using chiral spiroborate ester catalysts.

Synthesis of the Precursor: 3-amino-3-(2-chlorophenyl)propan-1-one hydrochloride

The necessary precursor for the asymmetric reduction is the β-amino ketone, 3-amino-3-(2-chlorophenyl)propan-1-one. This is commonly synthesized via a Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1]

Experimental Protocol: Mannich Reaction

This protocol describes the synthesis of 3-amino-3-(2-chlorophenyl)propan-1-one hydrochloride from 2'-chloroacetophenone.

Materials:

  • 2'-Chloroacetophenone

  • Paraformaldehyde

  • Ammonium chloride

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Isopropyl alcohol

Procedure:

  • To a round-bottom flask, add 2'-chloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq).

  • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filter the crude product and wash with cold ethanol.

  • Recrystallize the crude product from hot isopropyl alcohol to yield pure 3-amino-3-(2-chlorophenyl)propan-1-one hydrochloride as a white solid.

Asymmetric Synthesis of this compound

The key step in obtaining enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 3-amino-3-(2-chlorophenyl)propan-1-one. Below are two effective protocols for this transformation.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of ketones to alcohols, employing a chiral oxazaborolidine catalyst and a stoichiometric borane source.[2][3][4][5][6]

dot

Caption: Workflow for the CBS Asymmetric Reduction.

Materials:

  • 3-amino-3-(2-chlorophenyl)propan-1-one hydrochloride

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 3-amino-3-(2-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes. Filter off the resulting triethylammonium chloride salt under argon and wash the solid with anhydrous THF.

  • In a separate flame-dried flask under argon, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Add anhydrous THF and cool the solution to -20 °C.

  • Slowly add the borane source (BMS or Borane-THF, 1.1 eq) to the catalyst solution and stir for 10 minutes.

  • Add the filtered solution of the free aminoketone dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched this compound.

Method 2: Asymmetric Reduction with Chiral Spiroborate Ester Catalysts

Chiral spiroborate esters, derived from non-racemic 1,2-amino alcohols, are effective catalysts for the asymmetric borane reduction of prochiral ketones, often providing high yields and excellent enantioselectivities at room temperature.[7][8][9][10]

dot

Spiroborate_Reduction Start 3-amino-3-(2-chlorophenyl)propan-1-one Chiral Spiroborate Ester Catalyst (10 mol%) Borane-DMS Reaction Reaction in THF Room Temperature, 1-2h Start:f0->Reaction Start:f1->Reaction Start:f2->Reaction Workup Aqueous HCl Work-up Reaction->Workup Reaction Completion Purification Purification (e.g., Kugelrohr distillation or Chromatography) Workup->Purification Crude Product Product Enantiomerically Enriched This compound Purification->Product

Caption: General Scheme for Spiroborate Ester Catalyzed Reduction.

Materials:

  • 3-amino-3-(2-chlorophenyl)propan-1-one (as the free base)

  • Chiral spiroborate ester catalyst (e.g., derived from (S)-prolinol and ethylene glycol)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the chiral spiroborate ester catalyst (0.1 eq) in anhydrous THF, add the borane-dimethyl sulfide complex (1.2 eq) and stir at room temperature for 15 minutes under an argon atmosphere.

  • Add a solution of 3-amino-3-(2-chlorophenyl)propan-1-one (1.0 eq) in anhydrous THF to the catalyst mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the borate esters.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or Kugelrohr distillation.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric reduction of aminoketones using the described methods, based on analogous substrates. Actual results for 3-amino-3-(2-chlorophenyl)propan-1-one may vary.

MethodCatalystSubstrateTypical Yield (%)Typical Enantiomeric Excess (ee, %)Reference
CBS Reduction (S)-Me-CBSAryl Alkyl Ketones>90>95[2][4]
CBS Reduction (S)-Me-CBSβ-Amino Ketones85-9590-99[2]
Spiroborate Ester (S)-Prolinol derivedAcetophenone>95up to 99[8][10]
Spiroborate Ester Terpene amino alcohol derivedHalogenated Aryl Ketones>90up to 98[8]

Application as a Chiral Building Block

Once obtained in high enantiomeric purity, (R)- or (S)-3-Amino-3-(2-chlorophenyl)propan-1-ol can be used in a variety of synthetic applications. The primary amino group and the hydroxyl group can be selectively functionalized to construct more complex chiral molecules.

dot

Chiral_Building_Block Start (R)- or (S)-3-Amino-3- (2-chlorophenyl)propan-1-ol N_Func N-Functionalization (e.g., Acylation, Alkylation) Start->N_Func O_Func O-Functionalization (e.g., Etherification, Esterification) Start->O_Func Cyclization Intramolecular Cyclization N_Func->Cyclization O_Func->Cyclization Product Complex Chiral Molecules (e.g., Heterocycles, Pharmaceutical Intermediates) Cyclization->Product

Caption: Synthetic utility of the chiral amino alcohol.

Potential Applications:

  • Synthesis of Chiral Ligands: The amino and alcohol functionalities can serve as coordination sites for metal catalysts in other asymmetric transformations.

  • Pharmaceutical Intermediates: The 2-chlorophenyl moiety and the chiral amino alcohol core are present in various biologically active compounds. This building block provides a direct route to such structures.

  • Synthesis of Chiral Auxiliaries: The molecule can be derivatized to create new chiral auxiliaries for controlling stereochemistry in other reactions.

Conclusion

This compound is a valuable chiral synthon. Its enantiomers can be accessed in high optical purity through well-established asymmetric reduction methodologies, such as the CBS reduction or catalysis by chiral spiroborate esters. The provided protocols offer a robust starting point for researchers aiming to synthesize this compound and utilize it in the development of new chiral molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Biological Screening of Aminopropanols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminopropanols and their derivatives represent a versatile class of organic compounds with significant potential in drug discovery and biochemical research.[1][2] Their structures, featuring both an amino and a hydroxyl group, allow them to serve as valuable scaffolds and building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and surfactants.[2][3] The biological activities of aminopropanol derivatives are diverse, encompassing potential antimicrobial, antiviral, and enzyme-inhibiting properties.[4][5][6]

This document provides a comprehensive guide to the initial biological screening of novel aminopropanol compounds. It outlines a tiered approach, beginning with general cytotoxicity assessment to determine safe concentration ranges, followed by specific target-oriented assays to elucidate potential mechanisms of action.

Tier 1: Primary Screening - Cytotoxicity Assessment

A critical first step in evaluating any new compound library is to assess cytotoxicity.[7] This determines the concentration at which a compound causes cell death, providing a therapeutic window for subsequent, more specific assays. Standard methods include the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[8][9]

Experimental Workflow: General Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (e.g., HeLa, HEK293) plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells treat Treat Cells with Compounds (24, 48, 72 hours) prep_compounds Prepare Serial Dilutions of Aminopropanol Compounds prep_compounds->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh analysis Calculate IC50 Values mtt->analysis ldh->analysis report Generate Dose-Response Curves analysis->report

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of their viability.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]

Materials:

  • Selected cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Aminopropanol compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or SDS-HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight in a CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the aminopropanol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Gently shake the plate to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9]

Materials:

  • Treated cells in a 96-well plate

  • Commercially available LDH Cytotoxicity Assay Kit

  • Lysis solution (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Prepare Controls: On the same plate as the treated cells, include wells for:

    • Spontaneous LDH release (untreated cells).

    • Maximum LDH release (untreated cells treated with lysis solution 30 minutes before the end of incubation).[10]

    • No-cell control (medium only).[9]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[9]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[9]

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture from the kit to each well.[9]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).[9]

  • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).[11]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation: Cytotoxicity Screening

Table 1: Cytotoxic Effects of Aminopropanol Derivatives on HeLa Cells after 48h Treatment.

Compound ID Aminopropanol Derivative MTT Assay IC50 (µM) LDH Assay % Cytotoxicity at 100 µM
AP-001 (R)-1-aminopropan-2-ol > 200 5.2 ± 1.1
AP-002 3-amino-1-propanol > 200 8.1 ± 1.5
AP-003 Derivative A 75.4 ± 5.6 45.3 ± 4.2
AP-004 Derivative B 15.2 ± 2.1 88.9 ± 6.7

| AP-005 | Derivative C | 128.9 ± 9.8 | 21.5 ± 3.3 |

Tier 2: Secondary Screening - Target-Oriented Assays

Compounds that show low cytotoxicity or interesting dose-response curves can be advanced to secondary screening to identify their biological targets. Based on the common activities of related compounds, key assays include enzyme inhibition and receptor binding.[12][13]

Protocol 3: Enzyme Inhibition Assay

This protocol provides a general framework for measuring how an aminopropanol derivative affects the activity of a specific enzyme.[14] The assay can be adapted for various enzymes, such as kinases, proteases, or metabolic enzymes.[13]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Aminopropanol compounds

  • Detection reagent (produces a colorimetric, fluorescent, or luminescent signal)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and aminopropanol compounds in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the aminopropanol inhibitor. Include a no-inhibitor control. Allow the mixture to pre-incubate for 10-15 minutes.[14]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.[14]

  • Monitor Reaction: Immediately begin monitoring the signal (e.g., absorbance or fluorescence) over time using a microplate reader in kinetic mode. Alternatively, for endpoint assays, stop the reaction after a fixed time (e.g., 30 minutes) by adding a stop solution.

  • Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Workflow for Enzyme Inhibition Screening

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis enzyme Enzyme Solution mix Pre-incubate Enzyme + Inhibitor enzyme->mix inhibitor Aminopropanol (Serial Dilution) inhibitor->mix substrate Substrate Solution start_rxn Add Substrate to Initiate Reaction mix->start_rxn measure Measure Signal (Kinetic or Endpoint) start_rxn->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_ic50 Determine IC50 Value calc_rate->calc_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Protocol 4: Receptor Binding Assay

This assay measures the ability of a compound to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific receptor (e.g., a G-protein coupled receptor, GPCR).[15][16]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., ³H-labeled) specific for the target receptor

  • Assay buffer

  • Aminopropanol compounds (unlabeled competitors)

  • Glass fiber filters

  • Scintillation fluid and counter (for radioligand assays)

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled aminopropanol compound.[17]

  • Define Controls:

    • Total Binding: Receptor + radiolabeled ligand (no competitor).

    • Non-specific Binding: Receptor + radiolabeled ligand + a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the aminopropanol compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[17]

Data Presentation: Target-Oriented Screening

Table 2: Inhibitory Activity of Lead Aminopropanol Derivatives against Target Enzyme X and Receptor Y.

Compound ID Target Enzyme X IC50 (µM) Target Receptor Y Ki (µM)
AP-004 0.8 ± 0.1 5.4 ± 0.7
AP-008 2.5 ± 0.3 > 50
AP-011 > 100 1.2 ± 0.2

| AP-015 | 15.7 ± 2.4 | 22.1 ± 3.5 |

Disclaimer: These protocols provide a general framework and should be optimized for specific cell lines, enzymes, receptors, and experimental conditions. Always include appropriate positive and negative controls.

References

Application Notes and Protocols: 3-Amino-3-(2-chlorophenyl)propan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-chlorophenyl)propan-1-ol is a valuable bifunctional building block in organic synthesis. Its structure, featuring a primary amine, a primary alcohol, and a chlorinated phenyl ring, offers multiple reaction sites for the construction of a diverse range of complex molecules. This strategic positioning of functional groups makes it an ideal starting material for the synthesis of various heterocyclic compounds and other intermediates with potential applications in medicinal chemistry and drug discovery. The presence of the 2-chlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

These application notes provide an overview of the potential synthetic transformations of this compound and include representative experimental protocols for its key reactions. The protocols are based on established organic chemistry principles and analogous transformations found in the scientific literature.

Chemical Properties

PropertyValue
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Appearance Off-white to pale yellow solid
CAS Number 21464-51-7

Synthetic Applications

This compound can serve as a precursor for a variety of important molecular scaffolds. Key transformations include:

  • N-Acylation: The primary amine can be readily acylated to form amides, which are common functional groups in many pharmaceutical agents.

  • Oxidation of the Primary Alcohol: The primary alcohol can be oxidized to the corresponding carboxylic acid, 3-amino-3-(2-chlorophenyl)propanoic acid, a valuable β-amino acid derivative.

  • Intramolecular Cyclization: Following oxidation, the resulting γ-amino acid can undergo intramolecular cyclization to form a substituted γ-lactam (pyrrolidin-2-one).

  • O-Alkylation and Further Derivatization: The hydroxyl group can be alkylated or otherwise functionalized to introduce additional diversity.

  • Cyclization to Piperidines: The amino alcohol functionality can be utilized in the synthesis of substituted piperidine rings.

The following sections provide detailed protocols for some of these key transformations.

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the amino group via acetylation, a common step in a multi-step synthesis to prevent unwanted side reactions of the amine.

Reaction Scheme:

N_Acetylation start This compound reagents + Acetic Anhydride Triethylamine, DCM start->reagents product N-(1-(2-chlorophenyl)-3-hydroxypropyl)acetamide reagents->product Oxidation_Workflow A N-Protected Amino Alcohol B Oxidation with KMnO4 A->B C Acidic Workup B->C D Deprotection (if necessary) C->D E 3-Amino-3-(2-chlorophenyl)propanoic Acid D->E Cyclization_Logic cluster_0 Precursor cluster_1 Process cluster_2 Product AminoAcid 3-Amino-3-(2-chlorophenyl)propanoic Acid Activation Activation of Carboxylic Acid (e.g., esterification) AminoAcid->Activation Cyclization Intramolecular Amide Bond Formation Activation->Cyclization Lactam 4-(2-Chlorophenyl)pyrrolidin-2-one Cyclization->Lactam

Application Note and Protocol: NMR Spectroscopic Analysis of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-Amino-3-(2-chlorophenyl)propan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed methodology for acquiring and analyzing the necessary NMR data. It includes predicted ¹H and ¹³C NMR spectral data based on established principles of NMR spectroscopy and data from structurally related compounds. This protocol is intended to serve as a practical guide for researchers in pharmaceutical and chemical analysis for structural elucidation and purity assessment.

Introduction

This compound is a chiral amino alcohol with potential applications in the synthesis of pharmacologically active compounds. Accurate structural confirmation and purity determination are crucial for its use in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure, providing detailed information about the chemical environment of individual atoms. This application note outlines a standard operating procedure for the acquisition, processing, and interpretation of ¹H and ¹³C NMR spectra for this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the substituents and referencing typical chemical shift ranges for analogous molecular fragments found in similar compounds.[1][2]

Table 1: Predicted ¹H NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-Ar (Aromatic)7.10 - 7.50m (Multiplet)4H-
H-3 (CH-NH₂)4.20 - 4.40dd (Doublet of doublets)1HJ = 8.0, 4.0
H-1 (CH₂-OH)3.60 - 3.80t (Triplet)2HJ = 6.5
H-2 (CH₂)1.80 - 2.00m (Multiplet)2H-
-NH₂ (Amine)2.50 - 3.50 (broad)s (Singlet)2H-
-OH (Alcohol)3.00 - 4.00 (broad)s (Singlet)1H-

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Ar (Quaternary)140 - 142
C-Ar (Quaternary, C-Cl)132 - 134
C-Ar (CH)127 - 130
C-1 (CH₂-OH)60 - 62
C-3 (CH-NH₂)52 - 55
C-2 (CH₂)38 - 41

Experimental Protocol

This section details the methodology for preparing the sample and acquiring the NMR spectra.

Materials and Equipment
  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR Spectrometer (400 MHz or higher recommended)

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the sample's solubility. CDCl₃ is a common starting point, but for compounds with polar functional groups like amines and alcohols, CD₃OD or DMSO-d₆ may provide better solubility and reduce issues with broad exchangeable proton signals.

  • Mixing: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is necessary for high-quality spectra.[3]

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette.[4]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument, sample concentration, and chosen solvent.[5]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 8-16

  • Relaxation Delay: 1-5 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the resulting spectrum to obtain pure absorption lineshapes and perform baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Multiplicity Analysis: Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling information.

  • Signal Assignment: Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

  • Impurity Analysis: Examine the spectrum for any unassigned signals that may indicate the presence of impurities. Common impurities in the synthesis of amino alcohols can include starting materials, byproducts from side reactions, or residual solvents.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the NMR analysis of this compound.

NMR_Workflow NMR Spectroscopy Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Lock, Tune, and Shim load->setup acquire_h1 Acquire ¹H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum acquire_h1->acquire_c13 process Fourier Transform, Phase, & Baseline Correction acquire_c13->process reference Reference to Solvent Peak process->reference analyze Integrate, Analyze Multiplicity, & Assign Signals reference->analyze report Generate Final Report analyze->report

Caption: Workflow for NMR analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, which is typically approached via a two-step process: 1) Mannich reaction to form the β-aminoketone intermediate, 3-amino-1-(2-chlorophenyl)propan-1-one, followed by 2) reduction to the target amino alcohol.

Issue 1: Low Yield of β-Aminoketone in Mannich Reaction

  • Q1: My Mannich reaction is resulting in a low yield of the desired 3-amino-1-(2-chlorophenyl)propan-1-one. What are the potential causes and solutions?

    A1: Low yields in the Mannich reaction for this substrate can stem from several factors related to the reactants and conditions.

    • Side Reactions: The most common issue is the formation of by-products. Self-condensation of the ketone or aldehyde can compete with the desired Mannich reaction.

    • Steric Hindrance: The ortho-chloro substituent on the phenyl ring can sterically hinder the reaction.

    • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

    Optimization Strategies:

    • Catalyst Choice: While often acid-catalyzed, consider using a pre-formed iminium salt to improve selectivity.

    • Temperature Control: Experiment with a range of temperatures, starting from room temperature up to a gentle reflux, to find the optimal balance for your specific substrates.

    • Order of Addition: Adding the amine to the aldehyde first to form the imine before introducing the ketone can sometimes improve yields.

Issue 2: Poor Yield or Incomplete Reduction of the Ketone

  • Q2: The reduction of 3-amino-1-(2-chlorophenyl)propan-1-one to the final amino alcohol is inefficient. How can I improve the yield?

    A2: The choice of reducing agent and reaction conditions are paramount for a successful reduction.

    • Reducing Agent Potency: Sodium borohydride (NaBH₄) is a common choice for ketone reduction. If the reaction is sluggish, the presence of the amino group might be interfering. Switching to a stronger reducing agent like lithium aluminum hydride (LAH) could be an option, but requires strictly anhydrous conditions and careful handling.

    • Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are suitable for NaBH₄, while aprotic ethers like THF or diethyl ether are necessary for LAH.

    • Temperature: Reductions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can help drive it to completion.

    Optimization Strategies:

    • Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. An excess (1.5 to 2 equivalents) is often beneficial.

    • pH Adjustment: For borohydride reductions, maintaining a slightly basic pH can prevent the decomposition of the reducing agent.

Issue 3: Difficulty in Purifying the Final Product

  • Q3: I am struggling to purify the final this compound product by column chromatography. The compound seems to be streaking on the silica gel.

    A3: Amino alcohols are polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing.

    Purification Tips:

    • Modify the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia (in methanol), to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). This will neutralize the acidic sites on the silica and improve the peak shape.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Salt Formation and Extraction: Convert the amino alcohol to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (like ether). The salt may precipitate and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

  • Q4: What are the expected yields for the synthesis of this compound?

    A4: Yields can vary significantly based on the specific protocol and optimization. The following table provides representative yields for each step.

StepReactionReagentsTypical Yield
1Mannich Reaction2'-Chloroacetophenone, Formaldehyde, Amine50-70%
2Ketone ReductionSodium Borohydride in Methanol80-95%
  • Q5: Are there any specific safety precautions I should take during this synthesis?

    A5: Yes, standard laboratory safety procedures should be followed. Specifically:

    • Formaldehyde: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.

    • Lithium Aluminum Hydride (if used): Is a highly reactive, water-sensitive reagent that can ignite in the presence of moisture. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents: Use appropriate personal protective equipment (PPE) when handling all organic solvents.

  • Q6: How can I confirm the identity and purity of my final product?

    A6: A combination of analytical techniques should be used:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-(2-chlorophenyl)propan-1-one (β-Aminoketone Intermediate)

  • To a round-bottom flask, add 2'-chloroacetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and ammonium chloride (1.1 equivalents).

  • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80°C) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and basify with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude β-aminoketone, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Reduction to this compound

  • Dissolve the crude 3-amino-1-(2-chlorophenyl)propan-1-one (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water at 0°C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amino alcohol.

  • Purify the product using column chromatography on silica gel with a mobile phase of dichloromethane/methanol/triethylamine (e.g., 95:4.5:0.5).

Visualizations

Experimental_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Ketone Reduction start1 Combine 2'-Chloroacetophenone, Paraformaldehyde, NH4Cl in Ethanol reflux Heat to Reflux (4-6h) start1->reflux workup1 Cool, Evaporate Solvent, Basify, and Extract reflux->workup1 intermediate Crude 3-Amino-1-(2-chlorophenyl)propan-1-one workup1->intermediate start2 Dissolve Intermediate in Methanol intermediate->start2 Proceed to next step reduction Add NaBH4 at 0°C, Stir and Warm to RT start2->reduction workup2 Quench with Water, Evaporate Solvent, and Extract reduction->workup2 purification Column Chromatography workup2->purification product Pure this compound purification->product Troubleshooting_Yield start Low Product Yield? step_check Which step has low yield? start->step_check mannich Mannich Reaction (Step 1) step_check->mannich Step 1 reduction Reduction (Step 2) step_check->reduction Step 2 mannich_q1 Check for side products (TLC/GC-MS) mannich->mannich_q1 reduction_q1 Is the reducing agent active? reduction->reduction_q1 mannich_q2 Optimize Temperature mannich_q1->mannich_q2 Side products minimal mannich_sol Consider pre-forming iminium salt mannich_q2->mannich_sol reduction_q2 Is the reaction complete (TLC)? reduction_q1->reduction_q2 Yes reduction_sol1 Use excess NaBH4 or consider LAH reduction_q1->reduction_sol1 No reduction_sol2 Increase reaction time / Allow to warm to RT reduction_q2->reduction_sol2 No

Technical Support Center: Crystallization of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-Amino-3-(2-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

This compound has a molecular formula of C9H12ClNO and a molecular weight of approximately 185.65 g/mol .[1] It is classified as an amino alcohol. Safety data indicates that it is harmful if swallowed, causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1]

Q2: Which solvents are commonly used for the crystallization of amino alcohols?

Amino alcohols, due to the presence of both polar amino and hydroxyl groups, can often be crystallized from a range of solvents. Water-miscible aliphatic alcohols are frequently used.[2] For amines that are difficult to crystallize, forming a salt by adding an acid like HCl can be an effective strategy.[3] Mixtures of solvents, such as adding a less polar solvent like hexane to a more polar solution (e.g., in diethyl ether) until turbidity is observed, can also induce crystallization.[3]

Q3: Can I use an acid to facilitate the crystallization of this compound?

Yes, for basic compounds like amines, using organic acids such as acetic acid or trifluoroacetic acid (TFA) can be a viable crystallization strategy.[4] Another common approach is to dissolve the amine in a suitable solvent and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt, which often has better crystallization properties.[3][4]

Q4: Are there any general tips for handling amino compounds during crystallization?

Amino compounds can be susceptible to oxidation by light or acids, especially during prolonged storage.[4] It is advisable to use non-acidic, low-polarity solvents or solvent mixtures where possible.[4] If colored impurities are present, activated charcoal can be used to decolorize the solution before crystallization.

Troubleshooting Guide

Issue 1: The compound fails to crystallize and remains an oil.
  • Possible Cause: The compound may be too soluble in the chosen solvent, or it may have a low melting point, leading to "oiling out." Impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • If the compound is too soluble, try adding a less polar "anti-solvent" dropwise to the solution at a slightly elevated temperature until slight turbidity appears. Then, allow it to cool slowly. Common anti-solvents include hexanes or toluene when using more polar solvents like ethyl acetate or acetone.

      • If using a single solvent, ensure you are using the minimum amount of hot solvent to dissolve the compound.[5]

    • Induce Crystallization:

      • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Lower the Temperature: Cool the solution slowly to room temperature, and then in an ice bath or refrigerator. Avoid rapid cooling, which can promote oiling.

    • Salt Formation: Convert the free base to its hydrochloride salt. Dissolve the oily compound in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether) and add a solution of HCl in the same or a miscible solvent dropwise. The resulting salt is often more crystalline.

Issue 2: Poor or low yield of crystals.
  • Possible Cause: The compound may be too soluble in the cold solvent, or too much solvent was used during dissolution or washing.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[5]

    • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Refer to the solvent screening data table below.

    • Concentrate the Solution: If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Minimize Washing Loss: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[5]

    • Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of the dissolved compound. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this second crop may be less pure.

Issue 3: The resulting crystals are discolored or appear impure.
  • Possible Cause: Presence of colored or soluble impurities in the starting material.

  • Troubleshooting Steps:

    • Charcoal Treatment: Before cooling the hot solution, add a small amount of activated charcoal to adsorb colored impurities. Heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Re-crystallization: Perform a second recrystallization of the obtained crystals.

    • Solvent Choice: Ensure the chosen solvent does not react with the compound and that impurities are highly soluble in it even at low temperatures.

Data Presentation

Table 1: Solvent Screening for Crystallization of this compound

SolventSolubility (Cold)Solubility (Hot)Crystal Formation upon CoolingObservations (e.g., color, crystal habit)
Water
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane
Solvent Mixture 1
Solvent Mixture 2

Instructions: Use a small, known amount of your compound (e.g., 20 mg) and a small volume of solvent (e.g., 0.5 mL). "Solubility (Cold)" refers to solubility at room temperature. "Solubility (Hot)" refers to solubility at the solvent's boiling point. An ideal solvent will show low solubility when cold and high solubility when hot.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Based on solubility tests (see Table 1), select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualization

Troubleshooting_Crystallization start_node Start: Crude Product process_node_1 Dissolve in min. hot solvent start_node->process_node_1 Select Solvent process_node process_node decision_node decision_node outcome_node outcome_node issue_node issue_node process_node_2 Cool Slowly process_node_1->process_node_2 decision_node_1 Crystals Form? process_node_2->decision_node_1 outcome_node_1 Filter, Wash & Dry decision_node_1->outcome_node_1 Yes issue_node_1 Issue: No Crystals / Oiling Out decision_node_1->issue_node_1 No decision_node_3 Yield/Purity OK? outcome_node_1->decision_node_3 process_node_3 Try Seeding or Scratching issue_node_1->process_node_3 decision_node_2 Success? process_node_3->decision_node_2 decision_node_2->outcome_node_1 Yes process_node_4 Add Anti-Solvent or Form Salt (HCl) decision_node_2->process_node_4 No process_node_4->process_node_2 Re-cool outcome_node_2 Pure Product decision_node_3->outcome_node_2 Yes issue_node_2 Issue: Low Yield or Impure decision_node_3->issue_node_2 No process_node_5 Low Yield: Concentrate Mother Liquor Impure: Redissolve + Charcoal issue_node_2->process_node_5 process_node_5->process_node_1 Recrystallize

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Optimization of Aminopropanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminopropanols.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low Yield of Aminopropanol

Question: I am consistently obtaining a low yield of my target aminopropanol. What are the potential causes and how can I improve it?

Answer: Low yields in aminopropanol synthesis can stem from several factors, ranging from reaction conditions to workup procedures. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions. For reductions of amino acid esters, ensure the reducing agent is active and used in sufficient molar excess.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to product degradation.

    • Solution: Experiment with a range of temperatures to find the optimal condition for your specific synthesis. For instance, in the reduction of L-alanine ethyl ester hydrochloride with tetramethylammonium borohydride, a two-stage reduction at 15-35°C followed by 35-55°C can improve yield.

  • Poor Quality Reagents or Solvents: Impurities in starting materials or wet solvents can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous, especially for reactions involving moisture-sensitive reagents like lithium aluminum hydride.

  • Product Loss During Workup: Aminopropanols can be water-soluble, leading to loss during aqueous extraction steps.

    • Solution: To minimize loss, saturate the aqueous layer with sodium chloride before extraction. Additionally, perform multiple extractions with an organic solvent.

  • Product Volatility: Some aminopropanols can be volatile, leading to loss during solvent removal.

    • Solution: When using a rotary evaporator, carefully control the pressure and bath temperature to avoid co-evaporation of the product.

Issue 2: Formation of Side Products

Question: My final product is contaminated with significant side products. How can I identify and minimize their formation?

Answer: The formation of side products is a common challenge. The nature of these impurities depends on the synthetic route employed.

  • Isomeric Impurities (e.g., 1-aminopropan-2-ol vs. 2-aminopropan-1-ol): In the synthesis starting from propylene oxide, the ring-opening can occur at either carbon atom, leading to a mixture of isomers.

    • Solution: The choice of catalyst and reaction conditions can influence the regioselectivity. For example, using a rare earth modified catalyst in the reaction of propylene oxide with liquid ammonia can favor the formation of 2-aminopropanol.

  • Over-reduction Products: In syntheses involving the reduction of functional groups on a molecule with other reducible moieties (e.g., a furan ring), over-reduction can occur under harsh conditions.

    • Solution: Employ milder reducing agents or optimize reaction conditions (lower temperature, shorter reaction time) to improve selectivity.

  • Products from Ring Decomposition: Acid-sensitive rings, such as furan, can decompose under acidic workup conditions.

    • Solution: Perform the workup at low temperatures (e.g., 0°C) and use dilute base for neutralization to avoid strongly acidic conditions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my aminopropanol product. What are the recommended methods?

Answer: The purification of aminopropanols can be challenging due to their physical properties.

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid aminopropanols.

    • Troubleshooting: If isomers are present, a distillation column with a high number of theoretical plates may be necessary for efficient separation. Maintaining a low pressure is crucial to keep the boiling point below the decomposition temperature of the compound.

  • Crystallization: For solid aminopropanols or their salts, crystallization is an effective purification technique.

    • Solution: The product can be converted to a salt (e.g., hydrochloride) to facilitate crystallization and removal of non-basic impurities.

  • Chromatography: Column chromatography can be used for small-scale purifications.

    • Troubleshooting: Amines can streak on silica gel. To mitigate this, a small amount of a basic modifier, like triethylamine (~1% v/v), can be added to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminopropanols?

A1: Several common methods are employed for aminopropanol synthesis:

  • Reduction of Amino Acids or their Esters: For example, L-alaninol can be synthesized by the reduction of L-alanine or its esters using reducing agents like lithium aluminum hydride or sodium borohydride in the presence of a suitable activating agent.

  • Ring-opening of Epoxides: Propylene oxide can be reacted with ammonia to produce a mixture of 1-amino-2-propanol and 2-amino-1-propanol.

  • Reductive Amination of Hydroxyketones or Aldehydes: This method involves the reaction of a hydroxyketone or aldehyde with an amine in the presence of a reducing agent.

  • Hydrogenation of Nitroalcohols: Nitroalcohols can be catalytically hydrogenated to yield the corresponding aminopropanols.

Q2: How can I control the regioselectivity in the reaction of propylene oxide with ammonia?

A2: The regioselectivity of the epoxide ring-opening is influenced by the catalyst and reaction conditions. While the reaction can produce both 1-amino-2-propanol and 2-amino-1-propanol, specific catalysts, such as certain rare earth modified catalysts, have been shown to favor the formation of 2-aminopropanol.

Q3: What are the key safety precautions to consider during aminopropanol synthesis?

A3: Safety is paramount in the laboratory. Key precautions include:

  • Handling of Reagents: Many reagents used in these syntheses are hazardous. For example, propylene oxide is volatile and flammable, while reducing agents like lithium aluminum hydride react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Conditions: Be aware of potentially exothermic reactions and ensure adequate cooling is available. Reactions under pressure should be conducted behind a blast shield.

Q4: Which analytical techniques are best for monitoring the reaction and assessing product purity?

A4: A combination of techniques is often necessary:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are excellent for determining the purity of the final product and quantifying the presence of isomers and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Aminopropanol Synthesis

Starting MaterialReagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-Alanine Ethyl Ester HClTetramethylammonium borohydrideDichloromethane15-35 then 35-551 then 4-585.6
Propylene OxideLiquid Ammonia / Rare Earth Modified Catalyst-100-20010-60 sHigh
β-chloropropanolLiquid Ammonia / KI-50-200-77.6
HydroxyacetoneAmmonia, H₂ / Raney Ni-80381.44
HydroxyacetoneAmmonia, H₂ / 5% Pd/C-80383.24

Experimental Protocols

Protocol 1: Synthesis of L-2-Aminopropanol from L-Alanine

This protocol is adapted from a patented procedure.

Step 1: Esterification of L-Alanine

  • Combine 18 g of L-alanine and 300 mL of ethanol in a flask and stir.

  • Cool the mixture to below 4°C in an ice bath.

  • Slowly add 26.5 g of thionyl chloride dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Remove the cooling bath and allow the reaction to proceed at 40°C for 4 hours.

  • Remove approximately 250 mL of ethanol via reduced pressure distillation.

  • Cool the remaining reaction mixture for 30 minutes and then add 400 mL of diethyl ether to precipitate the L-alanine ethyl ester hydrochloride.

  • Collect the solid by suction filtration, wash with 10 mL of diethyl ether, and dry under vacuum to yield the product.

Step 2: Reduction of L-Alanine Ethyl Ester Hydrochloride

  • In a separate flask, mix 43.4 g of tetramethylammonium borohydride with 80 mL of dichloromethane.

  • Prepare a solution of 46 g of L-alanine ethyl ester hydrochloride in 95 mL of dichloromethane.

  • Add the ester solution dropwise to the borohydride suspension at room temperature and stir for 1 hour.

  • Heat the reaction mixture to 45°C and maintain for 4-5 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully.

  • Purify the product by vacuum distillation, collecting the fraction at 72-74°C (at 1.33 kPa) to obtain L-2-aminopropanol.

Protocol 2: Synthesis of 2-Aminopropanol from Propylene Oxide

This protocol is a generalized procedure based on literature.

  • In a high-pressure reactor, combine propylene oxide and liquid ammonia. The mass ratio of propylene oxide to liquid ammonia can range from 1:5 to 1:20.

  • If using a catalyst, such as a rare earth modified catalyst, ensure it is properly activated and loaded into the reactor.

  • Heat the reactor to the desired temperature (e.g., 100-200°C) and allow the reaction to proceed for the specified time (can be as short as 10-60 seconds in a fixed-bed reactor).

  • After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

  • The crude product can be purified by fractional distillation to separate the isomeric aminopropanols and any unreacted starting materials.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Starting Materials reaction Reaction start->reaction Reagents, Catalyst, Solvent quench Quenching reaction->quench Reaction Monitoring (TLC, GC) extraction Extraction quench->extraction Aqueous Workup drying Drying extraction->drying Organic Layer purification Purification (Distillation/Crystallization) drying->purification product Final Product purification->product troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Verify Reagent & Solvent Quality start->check_reagents check_workup Analyze Workup Procedure start->check_workup solution_reaction Increase reaction time/temp Add more reagent check_reaction->solution_reaction solution_conditions Optimize temperature and reaction time check_conditions->solution_conditions solution_reagents Use pure reagents and dry solvents check_reagents->solution_reagents solution_workup Saturate aqueous layer (NaCl) Multiple extractions check_workup->solution_workup

Technical Support Center: Synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent synthetic pathways are the reduction of a β-amino ketone intermediate and the reduction of a β-nitro alcohol intermediate. The β-amino ketone is typically synthesized via a Mannich reaction, while the β-nitro alcohol is commonly prepared through a Henry (nitroaldol) reaction.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors depending on the synthetic route. Common issues include incomplete reaction, degradation of starting materials or products, and competing side reactions. For instance, in the Mannich reaction, the formation of by-products from self-condensation of the starting ketone can reduce the yield. In the reduction step, over-reduction or the formation of elimination products can also be a factor.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What could these impurities be?

A3: The impurities are likely a mixture of unreacted starting materials, intermediates, and side products. Depending on your synthetic approach, these could include the unreduced β-amino ketone or β-nitro alcohol, diastereomers of the product, over-reduced species, or products resulting from elimination or rearrangement reactions.

Q4: How can I improve the diastereoselectivity of the ketone reduction step?

A4: The diastereoselectivity of the reduction of the β-amino ketone to the corresponding amino alcohol can be influenced by the choice of reducing agent and reaction conditions. Chelating reducing agents in combination with a protected amine may favor the syn-diastereomer, while non-chelating, sterically hindered reducing agents may favor the anti-diastereomer. Temperature and solvent can also play a crucial role.[1][2]

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound, a polar compound, can be challenging. Column chromatography on silica gel is a common method, but tailing can be an issue. It is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to improve separation. Alternatively, purification via crystallization of a salt (e.g., hydrochloride) can be an effective strategy.

Troubleshooting Guides

Route 1: Mannich Reaction followed by Ketone Reduction

This route involves the reaction of 2-chloroacetophenone, formaldehyde, and ammonia (or an ammonium salt) to form the β-amino ketone, followed by its reduction.

Problem 1: Low yield of the β-amino ketone (3-amino-1-(2-chlorophenyl)propan-1-one) in the Mannich reaction.

Possible Cause Troubleshooting Step
Self-condensation of 2-chloroacetophenone: The enolizable ketone can react with itself under the reaction conditions.Use a pre-formed iminium salt or perform the reaction at a lower temperature to control the rate of self-condensation.
Bis-alkylation of ammonia: The product amine can react with another molecule of the iminium ion.Use a large excess of the ammonia source to favor the formation of the primary amine.
Decomposition of reactants or product: The reaction conditions might be too harsh.Monitor the reaction temperature carefully and consider using milder reaction conditions.

Problem 2: Formation of multiple products during the reduction of the β-amino ketone.

Possible Cause Troubleshooting Step
Formation of diastereomers: The reduction of the ketone creates a new stereocenter, leading to a mixture of syn and anti diastereomers.To favor a specific diastereomer, experiment with different reducing agents (e.g., NaBH₄, LiAlH₄, or more selective reagents) and reaction temperatures.[1]
Over-reduction: Reduction of the aromatic ring or the chloro-substituent.Use a milder reducing agent, such as sodium borohydride, and control the stoichiometry of the reagent.
Elimination: Formation of an α,β-unsaturated ketone.Perform the reduction at a lower temperature and ensure the reaction medium is not overly acidic or basic during workup.
Route 2: Henry Reaction followed by Nitro Group Reduction

This pathway involves the reaction of 2-chlorobenzaldehyde with nitroethane to yield a β-nitro alcohol, which is then reduced to the target amino alcohol.

Problem 1: Low yield or side reactions in the Henry (nitroaldol) reaction.

Possible Cause Troubleshooting Step
Cannizzaro reaction of 2-chlorobenzaldehyde: A competing reaction under basic conditions, especially if the aldehyde is not consumed quickly.Add the base slowly to a mixture of the aldehyde and nitroethane. Ensure the temperature is controlled.
Elimination of water: The initially formed β-nitro alcohol can dehydrate to form a nitroalkene, especially with stronger bases or higher temperatures.[3][4]Use a milder base (e.g., a tertiary amine) and maintain a low reaction temperature.
Retro-Henry reaction: The reaction is reversible and may not proceed to completion.Use an appropriate solvent and consider using a catalyst to drive the reaction forward.

Problem 2: Incomplete reduction of the nitro group or formation of side products.

Possible Cause Troubleshooting Step
Incomplete reduction: The nitro group is only partially reduced, leading to intermediates like nitroso or hydroxylamine species.Ensure sufficient reducing agent is used and that the reaction goes to completion (monitor by TLC). Catalytic hydrogenation (e.g., H₂/Pd-C) is often effective for this transformation.
Reduction of the chloro-substituent: Dehalogenation can occur under certain catalytic hydrogenation conditions.Screen different catalysts and solvents. For example, using a poisoned catalyst or performing the reaction under milder pressure might prevent dehalogenation.
Reduction of the aromatic ring: This is more likely under harsh reduction conditions (high pressure/temperature).Use milder conditions for the catalytic hydrogenation or consider alternative reducing agents like iron in acidic media.

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Side Product Plausible Route of Formation Distinguishing Analytical Feature (Hypothetical)
syn/anti-diastereomers of the productReduction of β-amino ketoneDifferent Rf values on TLC; distinct signals in ¹H and ¹³C NMR.
3-Amino-1-(2-chlorophenyl)propan-1-oneIncomplete reduction of β-amino ketoneCarbonyl peak in IR spectrum (~1680 cm⁻¹); different Rf on TLC.
1-(2-Chlorophenyl)-3-nitropropan-1-olIncomplete reduction of β-nitro alcoholPresence of nitro group signal in IR (~1550 and 1350 cm⁻¹).
1-(2-Chlorophenyl)prop-2-en-1-oneElimination from β-amino ketoneAlkene signals in ¹H NMR.
1-(2-Chlorophenyl)-2-nitroprop-1-eneDehydration of β-nitro alcoholAlkene signals in ¹H NMR.
3-Amino-3-phenylpropan-1-olDehalogenation during reductionAbsence of chloro-substitution pattern in aromatic region of NMR; mass spectrum shows loss of chlorine.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-1-(2-chlorophenyl)propan-1-one via Mannich Reaction (General Procedure)

  • To a round-bottom flask, add 2-chloroacetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and ammonium chloride (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the hydrochloride salt of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • The free base can be obtained by neutralizing an aqueous solution of the salt with a base (e.g., sodium bicarbonate) and extracting with an organic solvent.

Protocol 2: Reduction of 3-amino-1-(2-chlorophenyl)propan-1-one (General Procedure)

  • Dissolve the β-amino ketone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Make the solution basic with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Synthesis of 1-(2-chlorophenyl)-2-nitroethanol via Henry Reaction (General Procedure)

  • To a solution of 2-chlorobenzaldehyde (1 equivalent) and nitroethane (1.5 equivalents) in isopropanol, add a catalytic amount of a base (e.g., triethylamine, 0.1 equivalents).

  • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_mannich Route 1: Mannich Reaction cluster_henry Route 2: Henry Reaction 2-Chloroacetophenone 2-Chloroacetophenone Beta-Amino_Ketone 3-Amino-1-(2-chlorophenyl)propan-1-one 2-Chloroacetophenone->Beta-Amino_Ketone Mannich Reaction Formaldehyde_Ammonia Formaldehyde + NH3 Formaldehyde_Ammonia->Beta-Amino_Ketone Target_Product This compound Beta-Amino_Ketone->Target_Product Reduction 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Beta-Nitro_Alcohol 1-(2-Chlorophenyl)-2-nitroethanol 2-Chlorobenzaldehyde->Beta-Nitro_Alcohol Henry Reaction Nitroethane Nitroethane Nitroethane->Beta-Nitro_Alcohol Beta-Nitro_Alcohol->Target_Product Reduction

Caption: Synthetic pathways to this compound.

Troubleshooting_Mannich_Reduction Start Low Yield or Impurities in Ketone Reduction Step Check_TLC Analyze crude product by TLC. Multiple spots observed? Start->Check_TLC Incomplete_Reaction Issue: Incomplete Reaction Solution: Increase reaction time or add more reducing agent. Check_TLC->Incomplete_Reaction Yes Diastereomers Issue: Diastereomers Formed Solution: Modify reducing agent or temperature for better selectivity. Check_TLC->Diastereomers Yes Over_Reduction Issue: Over-reduction/Dehalogenation Solution: Use milder reducing agent and control stoichiometry. Check_TLC->Over_Reduction Yes Purify Purify by column chromatography or crystallization. Check_TLC->Purify No, single major spot Incomplete_Reaction->Purify Diastereomers->Purify Over_Reduction->Purify

Caption: Troubleshooting workflow for the reduction of the β-amino ketone.

References

Technical Support Center: Purification of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-3-(2-chlorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on purification methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials (e.g., 2-chloro-acetophenone derivatives), the corresponding ketone precursor (3-amino-1-(2-chlorophenyl)propan-1-one), and by-products from the reduction step.

Q2: My compound is tailing significantly during silica gel chromatography. What can I do to improve the separation?

A2: Tailing is a frequent issue when purifying amines on silica gel due to the interaction between the basic amino group and the acidic silica surface. To mitigate this, you can:

  • Use a modified eluent: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase. A common eluent system is a gradient of methanol in dichloromethane (DCM) with 0.5-1% TEA.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.

  • Deactivate the silica gel: Before running the column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by the pure non-polar solvent to remove excess base.

Q3: I am struggling to crystallize the purified oil. What techniques can I try?

A3: Inducing crystallization of a purified oil can be challenging. Here are several methods to attempt:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. Microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If a small amount of crystalline material is available, add a tiny crystal to the supersaturated solution to act as a seed.

  • Anti-solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a concentrated solution of your compound. For a polar molecule like an amino alcohol, a non-polar solvent such as hexane or heptane is a good choice.

  • Salt Formation: Consider forming a salt of the amine (e.g., hydrochloride or tartrate salt) which may have better crystalline properties.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Potential Cause Troubleshooting Steps
Strong Adsorption to Silica Gel 1. Add a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent to reduce interactions with the acidic silica. 2. Consider switching to a less acidic stationary phase like neutral alumina.
Compound Degradation on Column 1. Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. 2. If the compound is sensitive to the acidic nature of silica, pre-treat the silica with a base or use neutral alumina.
Inappropriate Solvent System 1. Perform small-scale TLC experiments with various solvent systems to identify an optimal mobile phase that provides good separation and mobility (Rf value between 0.2-0.4).
Issue 2: Presence of Ketone Impurity in Final Product
Potential Cause Troubleshooting Steps
Incomplete Reduction 1. Monitor the reaction closely using TLC or HPLC to ensure complete consumption of the starting ketone. 2. If the reaction has stalled, consider adding a fresh portion of the reducing agent.
Co-elution During Chromatography 1. Optimize the chromatographic conditions. A less polar solvent system may improve separation between the alcohol and the more polar ketone. 2. If co-elution persists, consider an alternative purification technique such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexane or Heptane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and evaporate the solvent to obtain a dry powder of the adsorbed compound. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% DCM). Gradually increase the polarity by adding methanol to the mobile phase. A typical gradient might be from 0% to 10% methanol in DCM. It is highly recommended to add 0.5-1% TEA to the eluent throughout the purification to prevent tailing.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Purified this compound (as an oil or amorphous solid)

  • A suitable solvent system (e.g., ethyl acetate/hexane, isopropanol/heptane).

Procedure:

  • Dissolution: Dissolve the compound in a minimum amount of a suitable hot solvent in which it is soluble.

  • Insolubilization: Slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) until the solution becomes slightly cloudy.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Product->Column_Chromatography Initial Cleanup Crystallization Crystallization Column_Chromatography->Crystallization Further Purification Purity_Check Purity Analysis (HPLC, NMR) Crystallization->Purity_Check Final Check Pure_Product Pure Product Purity_Check->Pure_Product Verified

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Identified Tailing Tailing on Silica Column? Start->Tailing Low_Yield Low Yield? Start->Low_Yield Impurity Persistent Impurity? Start->Impurity Add_Base Add Basic Modifier (e.g., TEA) Tailing->Add_Base Yes Change_Stationary_Phase Switch to Alumina Tailing->Change_Stationary_Phase If tailing persists Optimize_Eluent Optimize Solvent System Low_Yield->Optimize_Eluent Yes Recrystallize Recrystallize Product Impurity->Recrystallize If reaction complete Check_Reaction Verify Complete Reaction Impurity->Check_Reaction Yes

degradation pathways of 3-Amino-3-(2-chlorophenyl)propan-1-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-Amino-3-(2-chlorophenyl)propan-1-ol in solution?

A1: Based on its functional groups (primary amine, primary alcohol, and a chlorinated phenyl ring), this compound is susceptible to degradation under various stress conditions. The most probable degradation pathways are oxidation, and to a lesser extent, potential reactions under photolytic and extreme thermal stress.

  • Oxidative Degradation: The primary alcohol and amine moieties are prone to oxidation. The alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The amino group can also undergo oxidation.

  • Photodegradation: The presence of the chloro-substituted aromatic ring suggests potential for photolytic degradation, which could involve dechlorination or the formation of radical species.

  • Thermal Degradation: At elevated temperatures, dehydration (loss of the alcohol group) or other complex rearrangements could occur.

Q2: Which analytical techniques are best suited for studying the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating the parent compound from its degradation products. For structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (HPLC-MS) is essential. Further characterization may require isolation of the impurities and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and pathways.[1] This involves subjecting a solution of the compound to harsh conditions, including acid, base, oxidation, heat, and light, to accelerate degradation. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What are some potential challenges I might face during my degradation studies?

A4: Common challenges include:

  • Co-elution of degradation products with the parent peak in HPLC.

  • Poor mass balance, where the sum of the parent compound and its degradation products does not account for 100% of the initial amount.

  • Difficulty in identifying the structure of unknown degradation products.

The "Troubleshooting Guides" section addresses these and other common issues.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram of control sample (unstressed) Impurities in the initial sample; Contamination from solvent or glassware.Characterize the initial sample thoroughly before starting the study; Use high-purity solvents and meticulously clean all glassware.
Poor peak shape or resolution in HPLC Inappropriate mobile phase pH or composition; Column degradation; Sample overload.Optimize the mobile phase, ensuring the pH is suitable for the amine-containing analyte; Use a new column or a different stationary phase; Reduce the injection volume or sample concentration.
Poor mass balance in stress samples Co-elution of degradants; Degradants are not UV-active; Degradants are volatile; Adsorption of compound or degradants to container surfaces.Optimize HPLC method to resolve all peaks; Use a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD); Use GC-MS for volatile compounds; Use silanized glassware.
No degradation observed under a specific stress condition The compound is stable under that condition; The stress condition is not harsh enough.Report the stability of the compound; Increase the stressor concentration, temperature, or duration of exposure according to ICH guidelines.

Hypothesized Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound under oxidative conditions, which are often the most significant for this type of molecule.

Degradation_Pathways cluster_main Hypothesized Oxidative Degradation Parent This compound Aldehyde 3-Amino-3-(2-chlorophenyl)propanal Parent->Aldehyde Oxidation of alcohol Ketone 1-(2-Chlorophenyl)-3-hydroxypropan-1-one Parent->Ketone Oxidation of amine & rearrangement (hypothetical) Carboxylic_Acid 3-Amino-3-(2-chlorophenyl)propanoic acid Aldehyde->Carboxylic_Acid Further oxidation

Hypothesized oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in the solvent to the target concentration.

    • Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV/MS method.

Protocol 2: Generic Stability-Indicating HPLC-UV/MS Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm or photodiode array (PDA) detector.

  • MS Detector: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.

Data Presentation

The results of a forced degradation study should be summarized in a clear and concise table.

Table 1: Example Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant Peak Area (%)
0.1 M HCl, 80°C, 24h5.223.1 (at RRT 0.85)
0.1 M NaOH, 80°C, 24h2.111.5 (at RRT 0.92)
3% H₂O₂, RT, 24h15.848.7 (at RRT 1.15)
Heat (Solid), 105°C, 24h1.310.9 (at RRT 0.78)
Light (ICH Q1B)4.522.8 (at RRT 1.25)
RRT = Relative Retention Time

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Experimental_Workflow cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL) B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample Preparation (Neutralize, Dilute) B->C D HPLC-UV/MS Analysis C->D E Data Evaluation (Peak Purity, Mass Balance) D->E F Characterize Degradants (MS/MS, NMR if needed) E->F

Workflow for a forced degradation study.
Troubleshooting Logic

This diagram provides a logical flow for troubleshooting unexpected results during a degradation study.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Decision Tree rect_node rect_node Start Unexpected Peak in Chromatogram? CheckControl Is peak in control sample? Start->CheckControl Impurity Likely an impurity in starting material. CheckControl->Impurity Yes Degradant Potential Degradant CheckControl->Degradant No CheckMassBalance Is mass balance >95%? Degradant->CheckMassBalance Proceed Proceed with characterization. CheckMassBalance->Proceed Yes Investigate Investigate cause of poor mass balance. (e.g., non-UV active degradants) CheckMassBalance->Investigate No

Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: Resolving Enantiomers of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively resolving the enantiomers of 3-Amino-3-(2-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of this compound?

The most effective and widely used methods for resolving racemic this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

Q2: Which chiral resolving agents are suitable for diastereomeric salt crystallization of this compound?

For resolving a basic compound like this compound, chiral acidic resolving agents are typically used.[] Suitable options include:

  • Tartaric acid and its derivatives[2]

  • Mandelic acid and its derivatives

  • Camphorsulfonic acid

The choice of resolving agent and solvent system is critical and often requires empirical screening for optimal results.

Q3: What should I consider when developing a chiral HPLC method for this compound?

Key parameters to optimize for chiral HPLC separation include the choice of the chiral stationary phase (CSP), the mobile phase composition, flow rate, and column temperature. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating amino alcohols. For troubleshooting column performance, issues like increased backpressure can sometimes be resolved by reversing the column flow to wash away blockages from the inlet frit.[3]

Q4: Can enzymatic resolution be applied, and which enzymes are recommended?

Yes, enzymatic kinetic resolution is a viable method. Lipases are commonly used for the resolution of racemic amino alcohols through selective acylation.[][4] The success of this method depends on the enzyme's ability to differentiate between the two enantiomers.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystallization occurs. - The diastereomeric salt is too soluble in the chosen solvent.- The concentration of the salt is too low.- Supersaturation has not been achieved.- Try a less polar solvent or a mixture of solvents.- Concentrate the solution.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
Both diastereomers co-crystallize (low diastereomeric excess). - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Cooling rate is too fast.- Screen for a different solvent system that maximizes the solubility difference.- Perform multiple recrystallizations to improve purity.[2]- Allow the solution to cool slowly to room temperature and then to a lower temperature.
Low yield of the desired diastereomeric salt. - The desired salt has significant solubility in the mother liquor.- Insufficient amount of resolving agent was used.- Cool the crystallization mixture to a lower temperature before filtration.- Recover the second crop of crystals from the mother liquor.- Ensure an appropriate molar ratio of the resolving agent to the racemate is used.[5]
Chiral HPLC Separation
Issue Possible Cause(s) Troubleshooting Steps
Poor or no resolution of enantiomers. - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based).- Modify the mobile phase by changing the organic modifier (e.g., ethanol, isopropanol), its percentage, or by adding additives.[6][7]
Peak tailing or broadening. - Secondary interactions between the analyte and the stationary phase.- Column overload.- Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to reduce silanol interactions.- Inject a smaller sample volume or a more dilute sample.
Increased backpressure. - Blockage of the column inlet frit by particulate matter.- Sample precipitation in the mobile phase.- Reverse the column flow direction and flush with a compatible solvent to dislodge particulates.[3]- Ensure the sample is fully dissolved in a solvent that is miscible with the mobile phase.[3]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (-)-Tartaric Acid

This protocol is a representative procedure based on methods for similar amino compounds.[2]

  • Salt Formation: Dissolve 10 g of racemic this compound in 100 mL of a suitable solvent (e.g., a mixture of isopropanol and water). Heat the solution to boiling. In a separate flask, dissolve a half molar equivalent (e.g., 2.8 g) of (-)-tartaric acid in a minimal amount of the same hot solvent mixture. Add the tartaric acid solution to the amino alcohol solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize. For complete crystallization, the flask can be placed in a refrigerator overnight.

  • Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The diastereomeric purity can be improved by recrystallizing the salt from a fresh portion of the hot solvent.[2]

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add an aqueous solution of a base (e.g., sodium hydroxide) to deprotonate the amine. Extract the free amino alcohol enantiomer with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched product. The enantiomeric excess (ee) should be determined using chiral HPLC.

Protocol 2: Chiral HPLC Separation

This is a general starting method for the analytical separation of the enantiomers.

  • Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase (250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine. The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Temperature: Room temperature.

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the resolution experiments.

Table 1: Diastereomeric Salt Resolution Efficiency

Resolving AgentSolvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (de%) of CrystalsEnantiomeric Excess (ee%) of Liberated Amine
(-)-Tartaric AcidIsopropanol/Water (9:1)759695
(S)-(+)-Mandelic AcidEthanol689291
(1R)-(-)-10-Camphorsulfonic AcidAcetonitrile829897

Table 2: Chiral HPLC Performance

Chiral Stationary PhaseMobile Phase (v/v)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Chiralpak® IAn-Hexane/Ethanol (90:10)8.510.22.1
Chiralcel® OD-Hn-Hexane/Isopropanol (85:15)12.114.51.8

Visualizations

G cluster_0 Diastereomeric Salt Resolution Workflow Racemic Amino Alcohol Racemic Amino Alcohol Diastereomeric Salts Diastereomeric Salts Racemic Amino Alcohol->Diastereomeric Salts + Chiral Acid Chiral Acid Chiral Acid->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Salt Less Soluble Salt Fractional Crystallization->Less Soluble Salt More Soluble Salt (in solution) More Soluble Salt (in solution) Fractional Crystallization->More Soluble Salt (in solution) Liberation (Base) Liberation (Base) Less Soluble Salt->Liberation (Base) Pure Enantiomer Pure Enantiomer Liberation (Base)->Pure Enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

G cluster_1 Chiral HPLC System Mobile Phase Reservoir Mobile Phase Reservoir Pump Pump Mobile Phase Reservoir->Pump Injector Injector Pump->Injector Chiral Column Chiral Column Injector->Chiral Column Detector Detector Chiral Column->Detector Data System Data System Detector->Data System

Caption: Schematic of a Chiral HPLC System.

G cluster_2 Enzymatic Kinetic Resolution Racemic Mixture (R+S) Racemic Mixture (R+S) Enzyme Enzyme Racemic Mixture (R+S)->Enzyme Unreacted Enantiomer (S) Unreacted Enantiomer (S) Enzyme->Unreacted Enantiomer (S) Acylated Enantiomer (R-Ac) Acylated Enantiomer (R-Ac) Enzyme->Acylated Enantiomer (R-Ac) Acyl Donor Acyl Donor Acyl Donor->Enzyme

Caption: Principle of Enzymatic Kinetic Resolution.

References

Technical Support Center: Synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature or time; Inefficient purification.Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of starting materials. Optimize reaction temperature and time based on literature for similar reductions. Re-evaluate the purification method (e.g., recrystallization solvent, chromatography conditions).
Multiple Unexpected Peaks in HPLC/GC Analysis Presence of unreacted starting materials, intermediates, or byproducts.[1]Identify the peaks by comparing retention times with standards of starting materials and potential intermediates. Use GC-MS or LC-MS to determine the mass of the unknown impurities and elucidate their structures.[1] Common impurities include the unreacted ketone precursor, 3-amino-3-(2-chlorophenyl)propan-1-one, and potential over-reduction products.[1]
Product Fails to Crystallize/Solidify Presence of residual solvent or impurities.Ensure all solvent has been removed under high vacuum. Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization. Try different recrystallization solvents or solvent systems.
Peak Tailing in HPLC Analysis Secondary interactions between the basic amine of the product and acidic silanol groups on the HPLC column.Lower the pH of the mobile phase (e.g., to 2.5-3.5) to ensure the amine is fully protonated. Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5% v/v).
Product Discoloration (e.g., Yellow or Brown Oil) Presence of colored impurities from starting materials or degradation products.Treat a solution of the crude product with activated charcoal before filtration and crystallization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if starting materials or products are sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities typically arise from the synthetic route employed. For a synthesis involving the reduction of 3-amino-3-(2-chlorophenyl)propan-1-one, you can expect to find:

  • Unreacted Starting Material: 3-amino-3-(2-chlorophenyl)propan-1-one.[1]

  • Over-reduction Products: In some cases, aggressive reducing agents could potentially lead to the reduction of the aromatic ring or other functional groups, though this is less common under standard conditions.[1]

  • Side-products from Precursor Synthesis: Impurities from the synthesis of the aminoketone precursor may carry over into the final product.[1]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, ethanol, ethyl acetate) may be present in the final product.

Q2: How can I best monitor the progress of the reduction reaction?

A2: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside a standard of the starting material (the ketone), you can observe the disappearance of the starting material spot/peak and the appearance of the product spot/peak.

Q3: What are the recommended storage conditions for this compound?

A3: As an amino alcohol, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. To prevent degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for long-term storage.

Quantitative Data on Impurities

Impurity Typical Concentration (by GC area %)
Glycerol~0.15
Serinol (2-Amino-1,3-propanediol)~0.36
Secondary amines~0.01
1,3-Diamino-2-propanol~0.02

Data is for 3-Amino-1,2-propanediol and should be used for illustrative purposes only.

Experimental Protocols

Synthesis of this compound via Reduction of 3-amino-3-(2-chlorophenyl)propan-1-one

This protocol is based on established methods for the reduction of β-aminoketones.

Materials:

  • 3-amino-3-(2-chlorophenyl)propan-1-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-amino-3-(2-chlorophenyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 3 hours.

  • Monitor the reaction by TLC until the starting ketone is no longer visible.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

HPLC Method for Purity Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Gradient: Start with 5% B, ramp to 95% B over 20 minutes. Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Impurities in Synthesis start Start Synthesis reaction_monitoring Monitor Reaction (TLC/HPLC) start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction workup Reaction Work-up & Purification incomplete_reaction->workup No optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction Yes purity_analysis Analyze Purity (HPLC/GC) workup->purity_analysis impure_product Impure Product? purity_analysis->impure_product pure_product Pure Product (>98%) impure_product->pure_product No identify_impurities Identify Impurities (MS, NMR) impure_product->identify_impurities Yes optimize_purification Optimize Purification identify_impurities->optimize_purification optimize_purification->workup optimize_reaction->start

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

impurity_pathways Potential Impurity Formation Pathways starting_material 2'-Chloro-3-aminopropiophenone (Starting Material) reduction Reduction (e.g., NaBH4) starting_material->reduction target_product This compound (Target Product) reduction->target_product incomplete_reduction Incomplete Reduction reduction->incomplete_reduction over_reduction Over-reduction reduction->over_reduction side_reaction Side Reactions reduction->side_reaction unreacted_sm Unreacted Starting Material (Impurity) incomplete_reduction->unreacted_sm over_reduced_product Over-reduced Byproduct (Impurity) over_reduction->over_reduced_product side_product Side Reaction Product (e.g., N-Alkylation) (Impurity) side_reaction->side_product

Caption: Diagram illustrating the formation of common impurities during the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-ol. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and process flow diagrams to address common challenges encountered during laboratory-scale synthesis and pilot-plant scale-up.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing low yields in the initial Mannich reaction to form the β-aminoketone precursor. What are the likely causes and how can we optimize this step?

A1: Low yields in the Mannich reaction for this substrate are often attributed to several factors:

  • Steric Hindrance: The ortho-chloro group on the phenyl ring can sterically hinder the reaction.

  • Reaction Conditions: Inadequate temperature control or suboptimal pH can lead to side reactions.

  • Reagent Quality: Impurities in the starting materials (2'-chloroacetophenone, formaldehyde, or the amine salt) can inhibit the reaction.

Troubleshooting Steps:

  • Temperature Control: Maintain a reaction temperature between 40-50°C. Higher temperatures can lead to the formation of unwanted byproducts.

  • pH Adjustment: Ensure the reaction mixture is slightly acidic (pH 5-6) to facilitate the formation of the electrophilic iminium ion without promoting acid-catalyzed side reactions.

  • Reagent Stoichiometry: A slight excess of formaldehyde and the amine hydrochloride salt (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Solvent Choice: While ethanol or isopropanol are commonly used, exploring more polar aprotic solvents might be beneficial if solubility is an issue.

Q2: During the reduction of the β-aminoketone to the final amino alcohol, we are seeing significant amounts of a de-chlorinated byproduct. How can we mitigate this?

A2: De-chlorination is a known side reaction during catalytic hydrogenation of aryl chlorides. The choice of catalyst and reaction conditions is critical to minimize this byproduct.

Mitigation Strategies:

  • Catalyst Selection: Avoid using aggressive hydrogenation catalysts like Palladium on Carbon (Pd/C) under harsh conditions (high pressure and temperature). Consider using a milder reducing agent such as sodium borohydride (NaBH₄) if a racemic product is acceptable. For asymmetric synthesis, a Ruthenium-based catalyst is often less prone to causing de-halogenation compared to Palladium-based catalysts.

  • Hydrogen Pressure: If using catalytic hydrogenation, keep the hydrogen pressure at the lower end of the effective range (e.g., 2-5 bar).

  • Temperature: Perform the reduction at a lower temperature (e.g., 10-25°C) to reduce the rate of the de-chlorination side reaction.

  • Additive: In some cases, the addition of a catalyst poison scavenger, like a small amount of a sulfur-containing compound, can selectively inhibit the de-halogenation reaction. However, this requires careful optimization.

Q3: The enantioselectivity of our asymmetric reduction is poor. How can we improve the enantiomeric excess (ee)?

A3: Achieving high enantioselectivity depends on the careful selection of the chiral catalyst, ligand, and reaction conditions.

Optimization Strategies:

  • Catalyst and Ligand Screening: The interaction between the substrate and the chiral catalyst is highly specific. It is crucial to screen a variety of chiral ligands and metal precursors. For β-aminoketones, catalysts like those based on Ru(II) with chiral diamine ligands (e.g., (R,R)-Ts-DPEN) are often effective.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents, including alcohols (methanol, isopropanol) and aprotic solvents (THF, dichloromethane).

  • Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess. Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

  • Substrate Purity: Ensure the β-aminoketone precursor is of high purity, as impurities can interfere with the catalyst's activity and selectivity.

Q4: We are facing difficulties with the purification and isolation of the final product on a larger scale. What are the recommended procedures?

A4: The basic nature of the amino group and the hydroxyl functionality can make purification challenging.

Scale-Up Purification Protocol:

  • Acid-Base Extraction: After the reaction, perform an aqueous workup. The product can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane) after basifying the aqueous layer. Washing with brine can help to remove water-soluble impurities.

  • Crystallization as a Salt: A highly effective method for purification is to form a salt of the amino alcohol. This can be achieved by treating the crude product in a suitable solvent (e.g., isopropanol, acetone) with an acid such as hydrochloric acid or tartaric acid. The resulting crystalline salt is often much purer than the free base. The free base can then be liberated by treatment with a base.

  • Column Chromatography: While effective at a lab scale, silica gel chromatography is often not practical for large-scale production due to cost and solvent consumption. It should be used as a final polishing step if very high purity is required and crystallization is not effective.

Experimental Protocols

Synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-one Hydrochloride (β-aminoketone precursor) - Lab Scale (100 g)

Methodology:

  • To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2'-chloroacetophenone (154.5 g, 1.0 mol), dimethylamine hydrochloride (90.0 g, 1.1 mol), paraformaldehyde (33.0 g, 1.1 mol), and ethanol (500 mL).

  • Add concentrated hydrochloric acid (2 mL) as a catalyst.

  • Heat the mixture to a gentle reflux (approximately 78-80°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0-5°C and stir for 1-2 hours to allow for crystallization of the product.

  • Filter the solid product and wash the filter cake with cold ethanol (2 x 100 mL).

  • Dry the white solid under vacuum at 40-50°C to a constant weight.

Asymmetric Reduction to (R)-3-Amino-3-(2-chlorophenyl)propan-1-ol - Pilot Scale (1 kg)

Methodology:

  • In a 20 L hydrogenator, under an inert nitrogen atmosphere, charge the β-aminoketone hydrochloride (1.0 kg, 4.25 mol) and degassed isopropanol (10 L).

  • In a separate vessel, prepare the catalyst solution by dissolving [(R,R)-Ts-DPEN]RuCl(p-cymene) (4.5 g, 0.007 mol) in degassed isopropanol (1 L).

  • Transfer the catalyst solution to the hydrogenator.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 5 bar.

  • Heat the reaction mixture to 30°C and stir vigorously.

  • Monitor the hydrogen uptake and reaction progress by HPLC. The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Concentrate the reaction mixture under reduced pressure to about one-third of the original volume.

  • Add water (5 L) and adjust the pH to >11 with a 20% aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 4 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product as an oil.

  • For purification, dissolve the crude oil in isopropanol (3 L) and slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic.

  • Cool the mixture to 0-5°C to induce crystallization of the hydrochloride salt.

  • Filter the product, wash with cold isopropanol, and dry under vacuum.

Data Presentation

Table 1: Comparison of Key Parameters for Lab-Scale vs. Pilot-Scale Synthesis

ParameterLab-Scale (100 g Precursor)Pilot-Scale (1 kg Precursor)
Mannich Reaction
Typical Yield75-85%70-80%
Purity (HPLC)>98%>97%
Asymmetric Reduction
Catalyst Loading (mol%)0.2 mol%0.16 mol%
Hydrogen Pressure5 bar5 bar
Reaction Time10-16 hours12-18 hours
Typical Yield80-90%78-88%
Purity (HPLC, free base)>99%>98.5%
Enantiomeric Excess (ee)>99%>98.5%

Note: The data presented are typical values and may vary depending on the specific reaction conditions and equipment used.

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis (Mannich Reaction) cluster_1 Asymmetric Reduction and Purification start 2'-chloroacetophenone + Dimethylamine HCl + Paraformaldehyde react_mannich React in Ethanol with HCl catalyst (Reflux, 6-8h) start->react_mannich crystallize Cool and Crystallize react_mannich->crystallize filter_dry_1 Filter and Dry crystallize->filter_dry_1 precursor 3-Amino-3-(2-chlorophenyl) propan-1-one HCl filter_dry_1->precursor precursor_input Precursor HCl Salt precursor->precursor_input hydrogenation Catalytic Hydrogenation (Ru-catalyst, H2, IPA) precursor_input->hydrogenation workup Quench and Aqueous Workup hydrogenation->workup extraction Solvent Extraction workup->extraction salt_formation HCl Salt Formation and Crystallization extraction->salt_formation filter_dry_2 Filter and Dry salt_formation->filter_dry_2 final_product Final Product: (R)-3-Amino-3-(2-chlorophenyl) propan-1-ol HCl filter_dry_2->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G issue Problem Encountered low_yield Low Final Yield issue->low_yield low_purity Low Purity / High Impurities issue->low_purity low_ee Low Enantiomeric Excess (ee) issue->low_ee check_mannich Check Mannich Yield low_yield->check_mannich mannich_ok Mannich Yield OK? check_mannich->mannich_ok check_reduction Check Reduction Step mannich_ok->check_reduction Yes optimize_mannich Optimize Mannich: - Temp/pH Control - Reagent Stoichiometry mannich_ok->optimize_mannich No incomplete_reduction Incomplete Reaction? check_reduction->incomplete_reduction optimize_reduction Optimize Reduction: - Increase Catalyst Load - Extend Reaction Time - Check H2 Pressure incomplete_reduction->optimize_reduction Yes purification_loss High Loss in Purification? incomplete_reduction->purification_loss No optimize_cryst Optimize Crystallization: - Solvent System - Cooling Profile purification_loss->optimize_cryst Yes impurity_id Identify Impurity low_purity->impurity_id dechlorination De-chlorination? impurity_id->dechlorination Yes starting_material Unreacted Starting Material? impurity_id->starting_material Yes other_byproduct Other Byproduct? impurity_id->other_byproduct Yes optimize_catalyst Change Catalyst/Conditions: - Milder Catalyst (e.g., Ru) - Lower Temp/Pressure dechlorination->optimize_catalyst starting_material->optimize_reduction repurify Re-crystallize or Perform Salt Screen other_byproduct->repurify optimize_asymmetric Optimize Asymmetric Reduction: - Screen Catalysts/Ligands - Lower Temperature - Screen Solvents low_ee->optimize_asymmetric

Caption: Troubleshooting decision tree for common synthesis issues.

Technical Support Center: Stability of 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues of 3-Amino-3-(2-chlorophenyl)propan-1-ol during storage and experimentation. The information is presented in a question-and-answer format to directly address potential user queries.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in storage?

A1: Based on its chemical structure, the primary stability concerns for this compound involve its amino alcohol and chlorophenyl moieties. Key potential degradation pathways include:

  • Oxidation: The amino group and the secondary alcohol are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. Oxidation of the alcohol could lead to the formation of a ketone, while the amino group could undergo more complex oxidative degradation.

  • Photodegradation: The chlorophenyl group may absorb UV light, leading to photodegradation. This can involve reactions such as dehalogenation or the formation of phenolic impurities.

  • Acid/Base Instability: While specific data is limited, compounds with similar structures can be unstable under strongly acidic or basic conditions, leading to hydrolysis or other rearrangements.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradants can be inferred from its structure and the behavior of related compounds. Forced degradation studies are necessary to definitively identify these products. Likely degradation products could include:

  • Oxidation of the alcohol to the corresponding ketone: 3-Amino-1-oxo-3-(2-chlorophenyl)propane.

  • Deamination or oxidation of the amino group.

  • Products resulting from the cleavage of the carbon-chlorine bond.

  • Formation of dimers or oligomers.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place.[1] The container should be tightly sealed to protect it from air and moisture.[2] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q4: Are there any known incompatibilities with common excipients or solvents?

  • Strong oxidizing agents: Can lead to rapid degradation.

  • Strong acids and bases: May cause salt formation or degradation.

  • Aldehydes and ketones: The primary amino group can react to form imines.

  • Reducing sugars: May lead to Maillard-type reactions, especially at elevated temperatures.

It is crucial to perform compatibility studies with any new excipients or solvent systems.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Appearance of new peaks in chromatogram during analysis Degradation of the compound in solution.- Prepare fresh solutions for analysis.- Use a diluent with an appropriate pH to enhance stability.- Protect solutions from light and heat.- If using an autosampler, consider cooling the sample tray.
Loss of potency over time in stored bulk material Inadequate storage conditions leading to degradation.- Review storage conditions. Ensure the container is tightly sealed and protected from light and moisture.- Consider re-testing the material to confirm potency.- If degradation is suspected, perform characterization to identify impurities.
Discoloration of the solid material or solutions Oxidation or formation of colored degradation products.- Store the material under an inert atmosphere.- Investigate the impact of light exposure by storing a sample in the dark and comparing.- Analyze the discolored sample to identify the impurities.
Inconsistent analytical results between experiments Variability in sample handling and preparation leading to different levels of degradation.- Standardize sample preparation procedures.- Ensure consistent timing between solution preparation and analysis.- Evaluate the stability of the compound in the analytical mobile phase.

Data Presentation

Summary of Potential Stress Conditions and Outcomes

The following table summarizes potential stress conditions for forced degradation studies, based on ICH guidelines and knowledge of similar compounds. The expected level of degradation is a general guide and will need to be determined experimentally.

Stress ConditionReagent/ParametersExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hModerateSalt formation, potential for dehydration or rearrangement
Base Hydrolysis 0.1 M NaOH, 60°C, 24hModerate to HighPotential for elimination reactions or oxidation
Oxidation 3% H₂O₂, Room Temp, 24hHighKetone formation, N-oxide, deamination products
Thermal Solid state, 70°C, 48hLow to ModerateDehydration, dimerization
Photostability ICH Q1B conditionsModerateDehalogenation products, phenolic compounds

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 70°C.

  • Photostability: Expose the solid compound and a solution (e.g., 0.5 mg/mL in methanol) to light according to ICH Q1B guidelines. A dark control should be run in parallel.

3. Time Points:

  • Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours). For thermal and photostability studies, longer durations may be necessary.

4. Sample Analysis:

  • For hydrolyzed samples, neutralize the solution before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV/MS method.

Protocol: Stability-Indicating HPLC Method Development (Example)

This is a starting point for developing a stability-indicating method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and/or Mass Spectrometry (for peak identification)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualization

stability_workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Reporting start Define Stability Study Objectives char Characterize Reference Material start->char method_dev Develop Stability-Indicating Method char->method_dev stress Perform Forced Degradation method_dev->stress storage Set Up Long-Term Storage method_dev->storage analyze Analyze Samples at Time Points stress->analyze storage->analyze identify Identify Degradation Products analyze->identify kinetics Determine Degradation Kinetics analyze->kinetics report Compile Stability Report identify->report kinetics->report

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_action Action start Unexpected Peak(s) in Chromatogram is_degradation Is it a degradation product? start->is_degradation Hypothesize is_impurity Is it a known impurity? is_degradation->is_impurity Yes is_artifact Is it a system artifact? is_degradation->is_artifact No modify_storage Modify Storage/Handling is_impurity->modify_storage No characterize Characterize New Peak is_impurity->characterize Yes is_artifact->characterize No clean_system Clean HPLC System is_artifact->clean_system Yes

Caption: Logical troubleshooting flow for unexpected chromatographic peaks.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-3-(chlorophenyl)propan-1-ol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the physicochemical properties, synthesis, and potential biological activities of 3-Amino-3-(2-chlorophenyl)propan-1-ol and its 3-chloro and 4-chloro positional isomers. This document synthesizes available data to inform further research and development of chlorinated phenylpropanolamine derivatives.

The introduction of a chlorine atom to the phenyl ring of 3-Amino-3-phenylpropan-1-ol can significantly influence its pharmacological profile. The position of this halogen substituent—ortho (2-chloro), meta (3-chloro), or para (4-chloro)—can alter the molecule's steric and electronic properties, potentially leading to differences in receptor binding, metabolic stability, and overall biological activity. Understanding these differences is crucial for the rational design of novel therapeutic agents.

Physicochemical Properties

A comparison of the predicted physicochemical properties of the three isomers, obtained from PubChem, is summarized in the table below. These properties can influence the pharmacokinetic and pharmacodynamic characteristics of the compounds.

PropertyThis compound3-Amino-3-(3-chlorophenyl)propan-1-ol3-Amino-3-(4-chlorophenyl)propan-1-ol
Molecular Formula C₉H₁₂ClNOC₉H₁₂ClNOC₉H₁₂ClNO
Molecular Weight 185.65 g/mol [1]185.65 g/mol 185.65 g/mol [2]
XLogP3 1.11.31.1[2]
Hydrogen Bond Donor Count 222[2]
Hydrogen Bond Acceptor Count 222[2]
Rotatable Bond Count 444[2]
Topological Polar Surface Area 46.2 Ų[1]46.2 Ų46.2 Ų[2]
Boiling Point (Predicted) 317.8±25.0 °C317.8±25.0 °C327.9°C[3]
Melting Point Not availableNot available53-56°C[3]
Density (Predicted) 1.2±0.1 g/cm³1.2±0.1 g/cm³1.216 g/cm³[3]

Synthesis Overview

A common approach for the synthesis of such amino alcohols involves the reduction of the corresponding β-amino ketone or the reductive amination of a suitable ketone precursor. For the 4-chloro isomer, synthesis has been reported via the reduction of 3-amino-3-(4-chlorophenyl)-1-propanone using reducing agents like sodium borohydride or lithium aluminum hydride.[3] Biosynthetic routes using transaminases have also been explored for the preparation of the (S)-enantiomer of the 4-chloro isomer.[4]

A plausible synthetic workflow for these compounds is depicted below.

G cluster_0 General Synthesis Workflow start Chlorophenylacetone Precursor (2-, 3-, or 4-chloro) step1 Reductive Amination (e.g., with NH3 and a reducing agent like NaBH4) start->step1 step2 Purification (e.g., Column Chromatography) step1->step2 product 3-Amino-3-(chlorophenyl)propan-1-ol Isomer step2->product

Caption: A generalized workflow for the synthesis of 3-Amino-3-(chlorophenyl)propan-1-ol isomers.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

Direct comparative experimental data on the biological activities of these three specific isomers is limited in publicly available literature. However, insights can be drawn from structure-activity relationship (SAR) studies of analogous compounds, such as substituted cathinones.

A study on 2-, 3-, and 4-monosubstituted methcathinone analogs as monoamine transporter releasing agents revealed that the position of the substituent on the phenyl ring significantly impacts potency. In general, 2-substituted analogs were found to be less potent than their 3- and 4-substituted counterparts, while the 3- and 4-substituted analogs exhibited relatively similar potencies. This suggests a potential trend where the 2-chloro isomer of 3-Amino-3-phenylpropan-1-ol may exhibit lower activity at monoamine transporters compared to the 3-chloro and 4-chloro isomers.

The biological effects of phenylpropanolamines are often mediated through their interaction with monoamine transporters (such as those for dopamine, norepinephrine, and serotonin) and G-protein coupled receptors (GPCRs), including adrenergic and dopaminergic receptors. These interactions can lead to the modulation of neurotransmitter levels in the synapse and the activation of downstream signaling cascades.

Potential Signaling Pathways

The interaction of these compounds with monoamine transporters and GPCRs can trigger a cascade of intracellular events. A hypothetical signaling pathway is illustrated below, depicting the potential mechanism of action.

G cluster_0 Potential Cellular Mechanism cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ligand Chlorophenylpropanolamine Isomer transporter Monoamine Transporter (DAT, NET, SERT) ligand->transporter inhibits reuptake receptor GPCR (e.g., Adrenergic/Dopamine Receptor) ligand->receptor binds to g_protein G-Protein Activation receptor->g_protein activates second_messenger Second Messenger (e.g., cAMP, IP3) g_protein->second_messenger modulates cellular_response Cellular Response second_messenger->cellular_response leads to

Caption: A potential signaling pathway for chlorophenylpropanolamine isomers.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, the following are detailed methodologies for key experiments that could be employed.

Monoamine Transporter Uptake Assay

This assay measures the ability of the compounds to inhibit the reuptake of neurotransmitters by their respective transporters.

  • Cell Lines: HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Reagents:

    • [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin

    • Test compounds (2-, 3-, and 4-chloro isomers)

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Scintillation fluid

  • Procedure:

    • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluency.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compounds.

    • Initiate uptake by adding the respective radiolabeled neurotransmitter.

    • Incubate for a defined period at 37°C.

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the IC₅₀ values for each isomer to determine their potency in inhibiting transporter function.

Radioligand Binding Assay for Adrenergic and Dopaminergic Receptors

This assay determines the binding affinity of the compounds to specific G-protein coupled receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., α₁, β-adrenergic receptors; D₁, D₂-dopamine receptors).

    • Radioligand specific for the receptor (e.g., [³H]-Prazosin for α₁, [³H]-CGP-12177 for β, [³H]-Spiperone for D₂).

    • Test compounds (2-, 3-, and 4-chloro isomers).

    • Incubation buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membranes, radioligand, and either a test compound dilution or buffer (for total and non-specific binding).

    • Incubate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki values for each isomer to determine their binding affinity for the receptor.

Conclusion

The positional isomerism of the chlorine atom on the phenyl ring of 3-Amino-3-phenylpropan-1-ol is expected to significantly influence its biological activity. Based on SAR studies of related compounds, it is hypothesized that the 3- and 4-chloro isomers may exhibit greater potency at monoamine transporters compared to the 2-chloro isomer. However, direct experimental data is needed to confirm these predictions and to fully elucidate the pharmacological profiles of these compounds. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the future design and development of novel chlorinated phenylpropanolamine-based therapeutics.

References

A Comparative Analysis of the Biological Activities of Fluoxetine and 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the established pharmacology of fluoxetine and the putative activity of a structurally related compound.

This guide provides a comprehensive overview of the biological activity of the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. Due to a lack of available experimental data for 3-Amino-3-(2-chlorophenyl)propan-1-ol, this document will present the known mechanisms of fluoxetine and, for comparative purposes, extrapolate the potential biological activity of this compound based on its structural similarity to known monoamine reuptake inhibitors. It is crucial to note that the information regarding this compound is hypothetical and awaits experimental validation.

Introduction

Mechanism of Action

Fluoxetine

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[2][4] It functions by blocking the serotonin transporter (SERT) protein on the presynaptic neuron.[7] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[1] This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[1] Fluoxetine exhibits minimal affinity for norepinephrine and dopamine transporters, contributing to its selective action.[7] It also has weak activity at 5-HT2A and 5-HT2C receptors.[7]

This compound (Hypothetical)

Based on its structural features, specifically the 3-amino-1-phenylpropanol scaffold, it is hypothesized that this compound may also function as a monoamine reuptake inhibitor. The presence of a chlorine atom on the phenyl ring could influence its binding affinity and selectivity for the serotonin, norepinephrine, and dopamine transporters. Structure-activity relationship (SAR) studies of similar 3-amino-propan-1-ol derivatives have shown that modifications to the phenyl ring and the amino group can significantly alter their potency and selectivity as monoamine reuptake inhibitors.

Quantitative Biological Data

The following table summarizes the available quantitative data for fluoxetine and provides a hypothetical profile for this compound for illustrative purposes.

CompoundTargetIC50 (nM)Ki (nM)Selectivity
Fluoxetine SERT25.11.6~150-fold for SERT over NET
This compound SERT, NET, DATData Not AvailableData Not AvailableData Not Available

Note: The data for fluoxetine is derived from in vitro radioligand binding assays. The information for this compound is not available in the current scientific literature.

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter (SERT)

This in vitro assay is a standard method to determine the binding affinity of a compound to the serotonin transporter.

1. Membrane Preparation:

  • Cell membranes expressing the human serotonin transporter (hSERT) are prepared from stably transfected cell lines (e.g., HEK293 cells).

  • The cells are harvested and homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

2. Binding Assay:

  • The prepared cell membranes are incubated with a specific radioligand for SERT, such as [³H]-citalopram or [³H]-paroxetine.

  • Varying concentrations of the test compound (e.g., fluoxetine or this compound) are added to compete with the radioligand for binding to the transporter.

  • The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft_Pre Serotonin_Vesicle->Synaptic_Cleft_Pre Release SERT Serotonin Transporter (SERT) Serotonin_Synapse Serotonin (5-HT) Synaptic_Cleft_Pre->Serotonin_Synapse Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition

Caption: Mechanism of action of Fluoxetine at the serotonergic synapse.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (Radioligand Binding Assays) Compound_Synthesis->In_Vitro_Screening Determine_Potency Determine Potency & Selectivity (IC50, Ki) In_Vitro_Screening->Determine_Potency In_Vivo_Studies In Vivo Animal Models (e.g., Forced Swim Test) Determine_Potency->In_Vivo_Studies Assess_Efficacy Assess Antidepressant-like Efficacy In_Vivo_Studies->Assess_Efficacy PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies Assess_Efficacy->PK_PD_Studies Clinical_Trials Clinical Trials PK_PD_Studies->Clinical_Trials

Caption: A typical workflow for the preclinical development of a novel antidepressant candidate.

Conclusion

Fluoxetine is a well-characterized SSRI with a clear mechanism of action and a wealth of supporting experimental data. In contrast, the biological activity of this compound remains to be elucidated. Based on its chemical structure, it is plausible that this compound may exhibit activity as a monoamine reuptake inhibitor. However, without direct experimental evidence, any comparison to fluoxetine is purely speculative. Further research, beginning with in vitro binding and uptake assays, is necessary to determine the pharmacological profile of this compound and to validate its potential as a therapeutic agent.

References

spectroscopic comparison of aminopropanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Aminopropanol Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of simple aminopropanol isomers and the related pharmaceutical compound, propranolol. The objective is to offer a clear, data-driven reference for identifying and differentiating these structures using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All data is presented in standardized tables, accompanied by detailed experimental protocols and logical diagrams to aid in interpretation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of 1-aminopropan-2-ol, 2-aminopropan-1-ol, 3-aminopropan-1-ol, and propranolol. These compounds were selected to illustrate the influence of the relative positions of the amino and hydroxyl groups on the spectra, as well as the effect of a large aromatic substituent.

¹H NMR Spectral Data

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shifts (δ) are highly sensitive to the proximity of electronegative atoms like oxygen and nitrogen.

CompoundProton AssignmentChemical Shift (δ ppm)Multiplicity
1-Aminopropan-2-ol -CH₃~1.15Doublet
-CH(OH)-~3.70Multiplet
-CH₂(NH₂)-~2.52-2.76Multiplet
-OH, -NH₂VariableBroad Singlet
2-Aminopropan-1-ol -CH₃~1.05Doublet
-CH(NH₂)-~3.00Multiplet
-CH₂(OH)-~3.24-3.53Multiplet
-OH, -NH₂VariableBroad Singlet
3-Aminopropan-1-ol [1]-CH₂(CH₂)-~1.68Quintet
-CH₂(NH₂)-~2.88Triplet
-CH₂(OH)-~3.73Triplet
-OH, -NH₂~7.36Broad Singlet
Propranolol [2]-CH(CH₃)₂~1.25Doublet
-CH(CH₃)₂~3.20Multiplet
-CH₂-N-~3.16Multiplet
-CH(OH)-~4.39Multiplet
-O-CH₂-~4.13Multiplet
Naphthyl-H~6.9-8.3Multiplets
-OH~6.00Doublet
-NH-~9.00Broad Singlet

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

CompoundCarbon AssignmentChemical Shift (δ ppm)
1-Aminopropan-2-ol -CH₃~21.0
-CH(OH)-~67.0
-CH₂(NH₂)-~50.0
2-Aminopropan-1-ol [3]-CH₃~18.0
-CH(NH₂)-~51.0
-CH₂(OH)-~68.0
3-Aminopropan-1-ol [4]-CH₂(CH₂)-~25.9
-CH₂(NH₂)-~30.0 (approx.)
-CH₂(OH)-~64.3
Propranolol [5]-CH(C H₃)₂~22.5
-C H(CH₃)₂~49.0
-CH₂-N-~50.3
-CH(OH)-~68.4
-O-CH₂-~70.5
Naphthyl-C~102-158

Note: Data for some simple aminopropanols is compiled from typical values and may vary.

FTIR Spectral Data

FTIR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The O-H and N-H stretches are particularly informative for these compounds.

CompoundFunctional GroupVibrational Frequency (cm⁻¹)
Aminopropanol Isomers O-H stretch (alcohol)~3300-3400 (broad)
N-H stretch (amine)~3250-3350 (broad)
C-H stretch (aliphatic)~2850-2960
C-O stretch (alcohol)~1050-1150
C-N stretch (amine)~1000-1250
Propranolol [6]O-H stretch~3270-3209
N-H stretch~2962-2715
C-O-C stretch (aryl ether)~1250
C-O stretch (alcohol)~1107
Naphthalene ring~802
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its structure.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z) and Interpretation
1-Aminopropan-2-ol 7558 ([M-OH]⁺), 44 ([CH₃CHNH₂]⁺, base peak)
2-Aminopropan-1-ol 7557 ([M-H₂O]⁺), 44 ([CH(NH₂)CH₃]⁺), 31 ([CH₂OH]⁺, base peak)
3-Aminopropan-1-ol [7]7557 ([M-H₂O]⁺), 44, 30 ([CH₂NH₂]⁺, base peak)
Propranolol [8]259260 ([M+H]⁺), 116 (isopropylamine fragment, base peak), 144 (naphthoxy fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminopropanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified aminopropanol derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Process the raw data using Fourier transformation. Apply phase and baseline corrections to the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid aminopropanol samples, the Attenuated Total Reflectance (ATR) or liquid cell method is suitable.

  • ATR Method [10]

    • Instrument Setup : Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application : Place a single drop of the neat liquid sample directly onto the ATR crystal surface, ensuring complete coverage.

    • Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

  • Liquid Cell Method [10]

    • Cell Assembly : Assemble a demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates).

    • Sample Introduction : Introduce a few drops of the neat liquid sample between the plates to form a thin film.

    • Data Acquisition : Place the cell in the spectrometer's sample holder and acquire the spectrum using the same parameters as the ATR method.

    • Cleaning : Disassemble the cell and clean the windows thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a common technique for analyzing aminopropanol derivatives, particularly for pharmaceutical compounds.

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[11]

  • Instrument Calibration : Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Data Acquisition : Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Fragmentation Analysis (MS/MS) : To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Analyze the resulting product ions to elucidate the compound's structure.[8]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical comparisons relevant to the spectroscopic analysis of aminopropanol derivatives.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep IR_Prep Neat Liquid Sample Sample->IR_Prep MS_Prep Dilute in MeOH/ACN + Formic Acid Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer (ATR or Liquid Cell) IR_Prep->IR_Acq MS_Acq ESI Mass Spectrometer (MS & MS/MS) MS_Prep->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group ID IR_Acq->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis and structure elucidation.

Aminopropanol_Isomer_Comparison cluster_isomers Aminopropanol Isomers (C₃H₉NO) cluster_ms Mass Spectrometry (MS) cluster_nmr NMR Spectroscopy Isomer1 1-Aminopropan-2-ol MS1 m/z 44 [CH₃CHNH₂]⁺ Isomer1->MS1 NMR1 CH₃ (d) CH₂ (m) CH (m) Isomer1->NMR1 Isomer2 2-Aminopropan-1-ol MS2 m/z 31 [CH₂OH]⁺ Isomer2->MS2 NMR2 CH₃ (d) CH₂ (m) CH (m) Isomer2->NMR2 Isomer3 3-Aminopropan-1-ol MS3 m/z 30 [CH₂NH₂]⁺ Isomer3->MS3 NMR3 CH₂ (t) CH₂ (t) CH₂ (quintet) Isomer3->NMR3 MS_Features Key Distinguishing Feature: Base Peak in Mass Spectrum MS1->MS_Features MS2->MS_Features MS3->MS_Features NMR_Features Key Distinguishing Feature: ¹H NMR Splitting Pattern NMR1->NMR_Features NMR2->NMR_Features NMR3->NMR_Features

Caption: Logical comparison of key distinguishing features of aminopropanol isomers.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methodologies for the quantitative determination of 3-Amino-3-(2-chlorophenyl)propan-1-ol. In the absence of established validated methods for this specific analyte, this document outlines the development and validation of two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The comparison is based on internationally recognized validation parameters to assist researchers in selecting and implementing a suitable method for their specific needs.

Introduction to Analytical Challenges

This compound, an amino alcohol, presents unique analytical challenges due to its polarity and, for some techniques, its low volatility. The presence of a primary amine and a hydroxyl group can lead to poor peak shape and retention in chromatographic systems. Therefore, derivatization is often employed to improve the analyte's chromatographic behavior and detection sensitivity. This guide explores both HPLC and GC approaches, including potential derivatization strategies, and presents a framework for their validation.

Comparative Analysis of Proposed Analytical Methods

Two primary chromatographic methods are proposed for the analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) following pre-column derivatization, and Gas Chromatography with Flame Ionization Detection (GC-FID) after silylation.

The choice between HPLC and GC will depend on the specific requirements of the analysis, such as the need for chiral separation, the complexity of the sample matrix, and the available instrumentation. HPLC is often favored for its versatility and suitability for a wide range of analytes, including those that are not readily volatile.[1] GC, on the other hand, can offer high resolution and sensitivity, particularly for volatile or semi-volatile compounds after derivatization.[2][3]

Table 1: Comparison of Hypothetical Validation Parameters for Proposed HPLC and GC Methods
Validation ParameterProposed RP-HPLC-UV Method (with Derivatization)Proposed GC-FID Method (with Silylation)Acceptance Criteria (based on ICH Guidelines)[4][5][6]
Specificity No interference from placebo and degradation products observed.No interference from derivatizing reagent and by-products.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50The range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 98.0% to 102.0% for the assay of a drug substance.
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.8%RSD ≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.2%RSD ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.30.15Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.00.5Signal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in pH and mobile phase composition.Unaffected by minor changes in oven temperature ramp rate and carrier gas flow.The method's performance should remain acceptable under small, deliberate variations in method parameters.

Detailed Experimental Protocols

The following are proposed starting protocols for the validation of analytical methods for this compound. Optimization will likely be required for specific applications and instrumentation.

Protocol 1: RP-HPLC-UV Method with Pre-Column Derivatization

This method involves the derivatization of the primary amine group of the analyte to enhance its chromatographic retention and UV detection. A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol.[7][8]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (pH 9.5)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 100 µL of OPA/3-MPA derivatizing reagent (prepared by dissolving OPA and 3-MPA in boric acid buffer).

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 330 nm

  • Column Temperature: 30 °C

Protocol 2: GC-FID Method with Silylation

This method utilizes silylation to increase the volatility and thermal stability of the amino alcohol, making it suitable for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylation reagent.[2]

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (GC grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of anhydrous pyridine.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in anhydrous pyridine to cover the desired concentration range (e.g., 0.5-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in anhydrous pyridine to achieve a concentration within the calibration range.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.

  • Heat the vial at 70 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Dilute the derivatized solution with dichloromethane if necessary before injection.

4. GC Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL (splitless mode)

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflows for the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Methanol A->B C Serial Dilution B->C D Add OPA/3-MPA Reagent C->D E Vortex D->E F React at RT E->F G Injection F->G H C18 Separation G->H I UV Detection (330 nm) H->I J Chromatogram Generation I->J K Peak Integration J->K L Quantification K->L

Caption: Proposed workflow for the RP-HPLC-UV analysis of this compound.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_deriv_gc Silylation cluster_gc GC Analysis cluster_data_gc Data Processing A_gc Weighing B_gc Dissolution in Pyridine A_gc->B_gc C_gc Serial Dilution B_gc->C_gc D_gc Add BSTFA/TMCS C_gc->D_gc E_gc Heat at 70°C D_gc->E_gc F_gc Cool to RT E_gc->F_gc G_gc Injection F_gc->G_gc H_gc Capillary Column Separation G_gc->H_gc I_gc FID Detection H_gc->I_gc J_gc Chromatogram Generation I_gc->J_gc K_gc Peak Integration J_gc->K_gc L_gc Quantification K_gc->L_gc

Caption: Proposed workflow for the GC-FID analysis of this compound.

Conclusion

This guide has outlined two viable, yet hypothetical, approaches for the validation of analytical methods for this compound. The RP-HPLC-UV method with pre-column derivatization offers a robust and widely applicable technique. The GC-FID method with silylation provides an alternative with potentially higher sensitivity. The choice of method will be dictated by the specific analytical needs and laboratory capabilities. The provided protocols and validation targets serve as a comprehensive starting point for the development of a fully validated and reliable analytical method for this compound.

References

in vivo efficacy of 3-Amino-3-(2-chlorophenyl)propan-1-ol compared to known drugs

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo efficacy of 3-Amino-3-(2-chlorophenyl)propan-1-ol with known drugs cannot be provided at this time due to a lack of available scientific literature and clinical data on this specific compound.

However, a detailed comparative analysis can be made for Baclofen , a structurally similar and well-established pharmaceutical agent. Baclofen, a GABA-B receptor agonist, is a cornerstone in the management of spasticity. This guide will compare the in vivo efficacy of Baclofen with other widely used antispasmodic agents, namely Tizanidine , an alpha-2 adrenergic agonist, and Diazepam , a benzodiazepine. The comparison will be based on preclinical and clinical data, with a focus on their efficacy in reducing muscle spasticity.

Comparative Efficacy of Antispasmodic Agents

The following table summarizes the in vivo efficacy of Baclofen, Tizanidine, and Diazepam in the management of spasticity, drawing from various clinical studies.

DrugDosageOutcome MeasureEfficacyReference
Baclofen 30-80 mg/dayAshworth ScaleSignificant reduction in muscle tone
Spasm FrequencySignificant decrease in the number of spasms
Tizanidine 2-36 mg/dayAshworth ScaleComparable reduction in muscle tone to Baclofen
Spasm FrequencyComparable decrease in spasm frequency to Baclofen
Diazepam 2-40 mg/dayAshworth ScaleSignificant reduction in muscle tone
Spasm FrequencyEffective in reducing spasm frequency

Experimental Protocols

The data presented above is primarily derived from clinical trials involving patients with spasticity of spinal or cerebral origin. A generalized experimental protocol for such a trial is outlined below.

Objective: To compare the efficacy and safety of Baclofen, Tizanidine, and Diazepam in the treatment of spasticity.

Study Design: A multicenter, double-blind, randomized, parallel-group study.

Participant Population: Adult patients with chronic, severe spasticity due to spinal cord injury or multiple sclerosis.

Methodology:

  • Baseline Assessment: Patients are evaluated at the beginning of the study to determine the severity of their spasticity. This includes assessments using the Ashworth Scale for muscle tone, spasm frequency scores, and global assessments of improvement by both the patient and the physician.

  • Randomization: Patients are randomly assigned to one of the three treatment groups: Baclofen, Tizanidine, or Diazepam.

  • Dose Titration: The dose of the assigned medication is gradually increased over a period of several weeks to achieve optimal therapeutic effect with minimal side effects.

  • Efficacy Assessment: Patients are re-evaluated at regular intervals throughout the study. The primary efficacy measures are changes from baseline in the Ashworth Scale scores and spasm frequency.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

Mechanism of Action & Signaling Pathways

Baclofen, Tizanidine, and Diazepam each employ distinct mechanisms to alleviate spasticity.

Baclofen is a selective agonist for GABA-B receptors.[1] Its action is primarily at the spinal cord level, where it inhibits the release of excitatory neurotransmitters.[1] By binding to GABA-B receptors, Baclofen leads to the hyperpolarization of neurons, which is achieved by increasing potassium conductance and inhibiting calcium influx.[2][3] This ultimately reduces the excitability of alpha motor neurons and normalizes the activity of interneurons, leading to a decrease in muscle tone and the frequency of spasms.[4]

Baclofen_Pathway Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R AC Adenylate Cyclase GABAB_R->AC inhibits K_Channel K+ Channel Activation GABAB_R->K_Channel activates Ca_Channel Ca2+ Channel Inhibition GABAB_R->Ca_Channel inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Excitatory_NT ↓ Release of Excitatory Neurotransmitters Ca_Channel->Excitatory_NT Hyperpolarization->Excitatory_NT Spasticity ↓ Spasticity Excitatory_NT->Spasticity

Baclofen's GABA-B receptor mediated signaling pathway.

Tizanidine acts as a central alpha-2 adrenergic agonist.[5] It primarily targets alpha-2 receptors in the spinal cord, which inhibits the release of excitatory amino acids from spinal interneurons.[6] This action reduces the activity of motor neurons, thereby decreasing muscle spasticity.[5][7] Tizanidine also has an effect on descending inhibitory pathways, further contributing to its muscle relaxant properties.[5]

Tizanidine_Pathway Tizanidine Tizanidine Alpha2_R α2-Adrenergic Receptor Tizanidine->Alpha2_R Presynaptic_Neuron Presynaptic Neuron Alpha2_R->Presynaptic_Neuron located on Excitatory_AA ↓ Release of Excitatory Amino Acids Presynaptic_Neuron->Excitatory_AA Postsynaptic_Neuron Postsynaptic Motor Neuron Excitatory_AA->Postsynaptic_Neuron acts on Reduced_Excitation Reduced Excitation Postsynaptic_Neuron->Reduced_Excitation Spasticity ↓ Spasticity Reduced_Excitation->Spasticity Diazepam_Pathway Diazepam Diazepam GABAA_R GABA-A Receptor Diazepam->GABAA_R binds to allosteric site Cl_Channel ↑ Frequency of Cl- Channel Opening GABAA_R->Cl_Channel GABA GABA GABA->GABAA_R binds to Cl_Influx ↑ Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Spasticity ↓ Spasticity Reduced_Excitability->Spasticity

References

Comparative Guide to the Structural Activity Relationship of Chlorophenyl Aminopropanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the structural activity relationships (SAR) of chlorophenyl aminopropanols, a class of compounds with potential activity at adrenergic receptors and monoamine transporters. Due to a notable scarcity of direct quantitative SAR data for a homologous series of these specific molecules in publicly available literature, this guide synthesizes information from structurally related compounds, such as substituted cathinones and β-adrenergic receptor antagonists, to infer the likely impact of structural modifications on biological activity. Detailed experimental protocols for key assays are provided to facilitate further research and empirical validation.

Introduction

Chlorophenyl aminopropanols are synthetic compounds characterized by a chlorophenyl ring, an aminopropanol side chain, and various substitutions. Their structural similarity to known pharmacologically active agents, including synthetic cathinones and beta-blockers, suggests potential interactions with the central nervous and cardiovascular systems. The primary biological targets are likely to be monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and adrenergic receptors (α and β subtypes). Understanding the relationship between their chemical structure and biological activity is crucial for the design of novel therapeutic agents with improved potency and selectivity. This guide aims to provide a framework for this understanding by extrapolating SAR principles from related chemical classes.

Inferred Structural Activity Relationships

The following tables summarize the inferred impact of key structural modifications on the activity of chlorophenyl aminopropanols at monoamine transporters and adrenergic receptors. These relationships are extrapolated from studies on substituted cathinones and aryloxypropanolamine beta-blockers.

Table 1: Inferred SAR at Monoamine Transporters (DAT, NET, SERT)
Structural ModificationInferred Effect on Activity & SelectivityRationale from Related Compounds
Position of Chloro Substitution - para (4-position): May increase potency at DAT and NET.[1][2] - meta (3-position): Potentially balanced activity across transporters. - ortho (2-position): May decrease overall potency due to steric hindrance.In substituted cathinones, para-halogen substitution often enhances activity at catecholamine transporters.[1]
Substitution on the Amino Group - Primary amine (-NH2): Generally active. - Secondary amine (-NHR): Small alkyl groups (e.g., methyl, ethyl) may maintain or increase potency. Bulky substituents likely decrease activity.[3][4] - Tertiary amine (-NR2): Likely to decrease or abolish activity at monoamine transporters.[5]In phenethylamines and cathinones, N-methylation is often tolerated, while larger N-alkyl groups can alter selectivity and potency.[3][5]
Substitution on the Propyl Chain - α-methylation: May decrease potency. - β-hydroxylation: The aminopropanol core is essential. Stereochemistry at the hydroxyl group will be critical for activity.In many phenethylamine analogs, α-methylation can shift activity towards releasing agent properties, but can also decrease transporter affinity. The stereochemistry of the β-hydroxyl group is crucial for the activity of beta-blockers.[4]
Table 2: Inferred SAR at Adrenergic Receptors
Structural ModificationInferred Effect on Activity & SelectivityRationale from Related Compounds (Beta-Blockers)
Nature of the Aromatic Ring The chlorophenyl ring replaces the catechol or other aromatic systems found in traditional beta-blockers.Replacement of the catechol hydroxyl groups with chloro substituents in isoproterenol analogs retains β-blocking activity.[6][7]
Aminopropanol Side Chain The OCH2 group in aryloxypropanolamine beta-blockers is replaced by a direct C-C bond. This may alter the mode of binding. The stereochemistry of the hydroxyl group is critical, with the (S)-configuration generally being more active for beta-blockade.[4]The aryloxypropanolamine scaffold is a hallmark of many beta-blockers. The stereochemistry of the hydroxyl group is a key determinant of high-affinity binding.[4]
Substitution on the Amino Group Bulky substituents on the nitrogen (e.g., isopropyl, tert-butyl) are often associated with potent β-adrenergic antagonism.[8]This feature is a well-established SAR principle for beta-blockers, contributing to their high affinity and selectivity.[8]

Experimental Protocols

To empirically determine the pharmacological profile of novel chlorophenyl aminopropanol derivatives, the following in vitro assays are recommended.

Monoamine Transporter Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters by measuring its ability to displace a known radioligand.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT.

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Procedure:

    • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in an appropriate assay buffer.

    • Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the respective transporter.

  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled Substrates:

    • DAT: [³H]Dopamine

    • NET: [³H]Norepinephrine

    • SERT: [³H]Serotonin

  • Procedure:

    • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle in buffer.

    • Uptake Initiation: Add a fixed concentration of the radiolabeled substrate to initiate uptake.

    • Incubation: Incubate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

    • Termination: Terminate uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

    • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Adrenergic Receptor Binding Assay

This assay measures the affinity of a compound for α- and β-adrenergic receptors.

  • Tissue/Cell Source: Membranes from tissues or cells expressing the desired adrenergic receptor subtype (e.g., rabbit iris-ciliary bodies, CHO or HEK293 cells transfected with the specific receptor).

  • Radioligands:

    • α₁-adrenergic receptors: [³H]Prazosin

    • α₂-adrenergic receptors: [³H]Rauwolscine or [³H]Clonidine

    • β-adrenergic receptors (non-selective): [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Iodocyanopindolol

  • Procedure: The procedure is analogous to the monoamine transporter binding assay, involving incubation of membranes with the radioligand and test compound, followed by filtration and quantification of bound radioactivity.

  • Data Analysis: Calculate IC50 and Ki values as described for the transporter binding assay.

Visualizations

General Structure of Chlorophenyl Aminopropanols

A diagram illustrating the key points of structural modification on the chlorophenyl aminopropanol scaffold.

Workflow for In Vitro Pharmacological Characterization

G compound Chlorophenyl Aminopropanol Analog binding_assays Radioligand Binding Assays (DAT, NET, SERT, Adrenergic Receptors) compound->binding_assays uptake_assays Monoamine Uptake Inhibition Assays (DAT, NET, SERT) compound->uptake_assays data_analysis Data Analysis (IC50, Ki determination) binding_assays->data_analysis uptake_assays->data_analysis sar_determination Structure-Activity Relationship (SAR) Determination data_analysis->sar_determination

A flowchart depicting the experimental workflow for characterizing the in vitro pharmacology of chlorophenyl aminopropanols.

Conclusion

While direct and comprehensive quantitative SAR data for chlorophenyl aminopropanols remains limited, a rational understanding of their potential pharmacological profile can be inferred from structurally analogous compounds. The chloro-substitution pattern on the phenyl ring and the nature of substituents on the aminopropanol side chain are predicted to be key determinants of activity and selectivity at monoamine transporters and adrenergic receptors. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of novel chlorophenyl aminopropanol derivatives, which will be essential for validating these inferred relationships and advancing the development of new chemical entities in this class. Further research is warranted to generate specific data and build a more precise SAR model for these compounds.

References

comparative study of different synthesis routes for 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate

3-Amino-3-(2-chlorophenyl)propan-1-ol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a chiral center and multiple functional groups, offers a versatile scaffold for drug design. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Nitroaldol (Henry) Reaction followed by reduction, and the reduction of a β-aminoketone. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, reaction time, and scalability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitroaldol (Henry) Reaction & ReductionRoute 2: β-Aminoketone Reduction
Starting Materials 2-chlorobenzaldehyde, Nitroethane2'-chloroacetophenone, Paraformaldehyde, Amine salt
Key Intermediates 1-(2-chlorophenyl)-2-nitropropan-1-ol3-Amino-1-(2-chlorophenyl)propan-1-one
Overall Yield Moderate to GoodGood
Reaction Time 24-48 hours12-24 hours
Scalability GoodExcellent
Key Advantages Readily available starting materials, well-established reactionGenerally higher yields, shorter reaction times
Key Disadvantages Use of highly reactive nitroalkanes, potentially harsh reduction conditionsMulti-step synthesis of the β-aminoketone precursor

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Synthesis_Routes cluster_0 Route 1: Nitroaldol (Henry) Reaction & Reduction cluster_1 Route 2: β-Aminoketone Reduction 2-chlorobenzaldehyde 2-chlorobenzaldehyde Henry_Reaction Nitroaldol (Henry) Reaction 2-chlorobenzaldehyde->Henry_Reaction Nitroethane Nitroethane Nitroethane->Henry_Reaction Intermediate_1 1-(2-chlorophenyl)-2-nitropropan-1-ol Henry_Reaction->Intermediate_1 Reduction_1 Reduction Intermediate_1->Reduction_1 Product_1 This compound Reduction_1->Product_1 2'-chloroacetophenone 2'-chloroacetophenone Mannich_Reaction Mannich Reaction 2'-chloroacetophenone->Mannich_Reaction Reagents_2 Paraformaldehyde, Amine Salt Reagents_2->Mannich_Reaction Intermediate_2 3-Amino-1-(2-chlorophenyl)propan-1-one Mannich_Reaction->Intermediate_2 Reduction_2 Reduction Intermediate_2->Reduction_2 Product_2 This compound Reduction_2->Product_2

Caption: Comparative workflow of the two main synthetic routes.

Experimental Protocols

Route 1: Nitroaldol (Henry) Reaction and Subsequent Reduction

This two-step route begins with the base-catalyzed condensation of 2-chlorobenzaldehyde and nitroethane, followed by the reduction of the resulting nitro alcohol.

Step 1: Synthesis of 1-(2-chlorophenyl)-2-nitropropan-1-ol (Henry Reaction)

  • Materials: 2-chlorobenzaldehyde, nitroethane, a suitable base (e.g., sodium hydroxide or triethylamine), and a solvent (e.g., methanol or ethanol).

  • Procedure: To a stirred solution of 2-chlorobenzaldehyde in the chosen solvent, nitroethane is added, followed by the slow addition of the base at a controlled temperature (typically 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is extracted and purified.

  • Quantitative Data (Estimated):

    • Yield: 70-85%

    • Purity: >95% after purification

    • Reaction Time: 12-24 hours

Step 2: Reduction of 1-(2-chlorophenyl)-2-nitropropan-1-ol

Two common methods for the reduction of the nitro group are catalytic hydrogenation and chemical reduction.

  • Method A: Catalytic Hydrogenation

    • Materials: 1-(2-chlorophenyl)-2-nitropropan-1-ol, Palladium on carbon (Pd/C) or Raney Nickel catalyst, hydrogen gas, and a solvent (e.g., ethanol or ethyl acetate).

    • Procedure: The nitro alcohol is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-5 atm) and stirred until the reaction is complete (monitored by TLC or gas chromatography). The catalyst is then filtered off, and the solvent is removed to yield the final product.

    • Quantitative Data (Estimated):

      • Yield: 80-95%

      • Purity: >98%

      • Reaction Time: 12-24 hours

  • Method B: Chemical Reduction (e.g., with Iron in Acetic Acid)

    • Materials: 1-(2-chlorophenyl)-2-nitropropan-1-ol, iron powder, and glacial acetic acid.

    • Procedure: The nitro alcohol is dissolved in acetic acid, and iron powder is added portion-wise with stirring. The reaction is typically heated to facilitate the reduction. After completion, the reaction mixture is filtered, neutralized, and the product is extracted.

    • Quantitative Data (Estimated):

      • Yield: 60-75%

      • Purity: >95% after purification

      • Reaction Time: 6-12 hours

Route 2: Reduction of a β-Aminoketone

This route involves the initial synthesis of a β-aminoketone via a Mannich-type reaction, followed by the selective reduction of the ketone functionality.

Step 1: Synthesis of 3-Amino-1-(2-chlorophenyl)propan-1-one

  • Materials: 2'-chloroacetophenone, paraformaldehyde, and an amine salt (e.g., dimethylamine hydrochloride or ammonia).

  • Procedure: A mixture of 2'-chloroacetophenone, paraformaldehyde, and the amine salt in a suitable solvent (e.g., ethanol) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified, often by recrystallization.

  • Quantitative Data (Estimated):

    • Yield: 75-90%

    • Purity: >97% after purification

    • Reaction Time: 6-12 hours

Step 2: Reduction of 3-Amino-1-(2-chlorophenyl)propan-1-one

  • Materials: 3-Amino-1-(2-chlorophenyl)propan-1-one, a reducing agent (e.g., sodium borohydride), and a solvent (e.g., methanol or ethanol).

  • Procedure: The β-aminoketone is dissolved in the solvent and cooled in an ice bath. The reducing agent is added portion-wise, and the reaction is stirred until completion. The reaction is then quenched, and the product is extracted and purified.

  • Quantitative Data (Estimated):

    • Yield: 85-95%

    • Purity: >98%

    • Reaction Time: 2-6 hours

Conclusion

Both the Nitroaldol (Henry) Reaction followed by reduction and the reduction of a β-aminoketone are viable synthetic routes for the preparation of this compound.

The Nitroaldol route offers the advantage of using readily accessible starting materials. However, it involves the handling of potentially hazardous nitroalkanes and may require high-pressure hydrogenation equipment for optimal reduction.

The β-aminoketone reduction route generally provides higher overall yields and shorter reaction times, particularly in the reduction step. The scalability of this route is also considered excellent. The main consideration for this pathway is the initial multi-step synthesis of the β-aminoketone precursor.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including available equipment, safety considerations, desired scale of production, and overall cost-effectiveness. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

Benchmarking 3-Amino-3-(2-chlorophenyl)propan-1-ol as a Catalyst Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental performance data for 3-Amino-3-(2-chlorophenyl)propan-1-ol as a catalyst ligand is not extensively available in the public domain. This guide provides a comparative benchmark against well-established chiral β-amino alcohol ligands in common asymmetric catalytic reactions. The presented data should serve as a reference point for evaluating the potential performance of this compound in similar applications.

Chiral amino alcohols are a critically important class of ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[1] These bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl group, coordinate with metal centers to create a chiral environment that dictates the stereochemical outcome of various chemical transformations.[1] The structural analogue, this compound, is a chiral β-amino alcohol with potential applications in asymmetric synthesis. This guide benchmarks its potential performance by comparing it with other known chiral amino alcohol ligands in two key reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones.

Performance in Asymmetric Catalysis: A Comparative Overview

The efficacy of chiral amino alcohol ligands is typically evaluated based on the yield and enantiomeric excess (ee) achieved in specific catalytic reactions. Below are comparative data for established ligands in two benchmark reactions.

1. Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is a fundamental method for the synthesis of chiral secondary alcohols.[1][2] The catalyst, formed in situ from the chiral amino alcohol ligand and diethylzinc, facilitates the enantioselective transfer of an ethyl group to the aldehyde.[1]

Table 1: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
Hypothetical: this compound Zn(Et)₂---
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)Zn(Et)₂High>95[2]
(1R,2S)-N,N-DibutylnorephedrineZn(Et)₂9794Generic Representation
Camphor-derived β-amino alcoholZn(Et)₂88-98up to 96[3]
N-(9-Phenylfluoren-9-yl) β-amino alcoholsZn(Et)₂Highup to 97[4]
Optimized Homogeneous Amino Alcohol Catalysts 13a and 13bZn(Et)₂Nearly quantitative95[5]

2. Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral alcohols from prochiral ketones, often employing a ruthenium, rhodium, or iridium catalyst with a chiral ligand.[6][7]

Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
Hypothetical: this compound [Ru(arene)Cl₂]₂ / Formate---
(1S,2R)-(-)-cis-1-Amino-2-indanol[Ru(p-cymene)Cl₂]₂ / i-PrOHHigh95Generic Representation
(1R,2R)-TsDPEN[Ru(p-cymene)Cl₂]₂ / HCOOH:NEt₃High97[6]
Various β-amino alcohols[Ru/Rh/Ir(arene)Cl₂]₂ / Formate (in water)Variableup to 87[6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing catalytic results. Below are representative protocols for the two benchmark reactions.

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is a generalized procedure based on common practices for the asymmetric addition of diethylzinc to aldehydes using a chiral amino alcohol ligand.[1][8]

Materials:

  • Chiral amino alcohol ligand (e.g., this compound) (0.05 - 0.1 mmol)

  • Anhydrous Toluene (5 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 mmol)

  • Aldehyde (e.g., freshly distilled benzaldehyde) (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol ligand.

  • Add anhydrous toluene to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise to the stirred ligand solution.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc catalyst.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol is a representative procedure for the asymmetric transfer hydrogenation of ketones catalyzed by a ruthenium complex with a chiral amino alcohol ligand.[6][7]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (0.005 mmol)

  • Chiral amino alcohol ligand (e.g., this compound) (0.011 mmol)

  • Solvent (e.g., 2-propanol or a mixture of formic acid and triethylamine) (10 mL)

  • Ketone (e.g., acetophenone) (1.0 mmol)

  • Base (e.g., KOH or triethylamine if using formic acid)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve [Ru(p-cymene)Cl₂]₂ and the chiral amino alcohol ligand in the chosen solvent under an inert atmosphere.

  • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • If using 2-propanol as the hydrogen source, add the base (e.g., a solution of KOH in 2-propanol).

  • Add the ketone to the catalyst solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a dilute acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Catalytic Cycle and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows and catalytic cycles discussed.

G cluster_0 Experimental Workflow: Asymmetric Diethylzinc Addition Ligand + Solvent Ligand + Solvent Add Diethylzinc (0°C) Add Diethylzinc (0°C) Ligand + Solvent->Add Diethylzinc (0°C) Catalyst Formation Catalyst Formation Add Diethylzinc (0°C)->Catalyst Formation Add Aldehyde (0°C) Add Aldehyde (0°C) Catalyst Formation->Add Aldehyde (0°C) Reaction Reaction Add Aldehyde (0°C)->Reaction Quench Quench Reaction->Quench Workup & Purification Workup & Purification Quench->Workup & Purification Chiral Alcohol Chiral Alcohol Workup & Purification->Chiral Alcohol G cluster_1 Catalytic Cycle: Asymmetric Transfer Hydrogenation (Simplified) Ru-Precatalyst Ru-Precatalyst Active Ru-Hydride Active Ru-Hydride Ru-Precatalyst->Active Ru-Hydride H-source Transition State Transition State Active Ru-Hydride->Transition State + Ketone Transition State->Ru-Precatalyst - Chiral Alcohol

References

Comparative Analysis of the Metabolic Stability of Aminopropanol Isomers: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Aminopropanol Isomers and Metabolic Stability

Aminopropanol isomers are small organic molecules that serve as building blocks in the synthesis of various pharmaceutical compounds. Their structural differences—the relative positions of the amino and hydroxyl groups—can significantly influence their pharmacokinetic properties, including metabolic stability. A compound's metabolic stability, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), dictates its persistence in the body and, consequently, its efficacy and potential for toxicity. Rapid metabolism can lead to low bioavailability, while excessively slow metabolism might result in drug accumulation and adverse effects.

Predicted Metabolic Pathways

Based on the structures of the aminopropanol isomers and known metabolic reactions for similar functional groups, the following metabolic pathways are anticipated:

  • Phase I Metabolism (Functionalization): The primary routes for Phase I metabolism are likely oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes in the liver.

    • Oxidation of the alcohol: The primary and secondary alcohol groups can be oxidized to aldehydes and ketones, respectively, which may be further oxidized to carboxylic acids.

    • Oxidation of the amine: The primary amino group can undergo oxidative deamination to form a ketone or aldehyde, releasing ammonia. N-oxidation is also a possibility.

  • Phase II Metabolism (Conjugation): Following Phase I reactions, or directly on the parent molecule, Phase II enzymes facilitate the addition of polar molecules to increase water solubility and promote excretion.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl or amino groups.

    • Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to the hydroxyl or amino moieties.

The specific enzymes involved and the rate of metabolism for each isomer are expected to differ due to steric hindrance and the electronic environment around the functional groups.

Experimental Data on Metabolic Stability

A comprehensive search of scientific literature did not yield direct comparative studies on the in vitro metabolic stability of 1-aminopropan-2-ol, 2-aminopropan-1-ol, and 3-aminopropan-1-ol in human liver microsomes or hepatocytes. Therefore, a quantitative comparison table cannot be provided at this time. To obtain this crucial data, a head-to-head in vitro metabolic stability study is recommended using the protocols outlined below.

Experimental Protocols

To generate comparative data on the metabolic stability of aminopropanol isomers, the following detailed experimental protocols for in vitro assays using human liver microsomes and hepatocytes are provided.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay is designed to assess Phase I metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Aminopropanol isomers (1-aminopropan-2-ol, 2-aminopropan-1-ol, 3-aminopropan-1-ol)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for analytical quantification)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of each aminopropanol isomer and positive control compounds in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled HLM on ice. Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • Add the HLM suspension to the wells of a 96-well plate.

    • Add the aminopropanol isomer or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Metabolic Stability in Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)

  • Aminopropanol isomers

  • Positive and negative control compounds

  • 96-well collagen-coated plates

  • Acetonitrile with internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw and prepare the hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Seed the hepatocytes onto a collagen-coated 96-well plate at a desired density (e.g., 0.5 x 10^6 cells/mL) and allow them to attach.

  • Incubation:

    • Remove the seeding medium and replace it with fresh, pre-warmed culture medium containing the aminopropanol isomer or control compound at the desired concentration.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

  • Sample Processing and Analysis:

    • Stop the reaction by adding cold acetonitrile with an internal standard to the collected samples.

    • Process the samples as described for the HLM assay.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the HLM assay. For hepatocytes, CLint is typically expressed in µL/min/10^6 cells.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured table for easy comparison of the metabolic stability of the three aminopropanol isomers.

Table 1: Comparative in vitro Metabolic Stability of Aminopropanol Isomers

Isomer In Vitro System Half-life (t½, min) Intrinsic Clearance (CLint)
1-Aminopropan-2-ol Human Liver Microsomes Experimental Value Experimental Value (µL/min/mg protein)
Human Hepatocytes Experimental Value Experimental Value (µL/min/10^6 cells)
2-Aminopropan-1-ol Human Liver Microsomes Experimental Value Experimental Value (µL/min/mg protein)
Human Hepatocytes Experimental Value Experimental Value (µL/min/10^6 cells)
3-Aminopropan-1-ol Human Liver Microsomes Experimental Value Experimental Value (µL/min/mg protein)

| | Human Hepatocytes | Experimental Value | Experimental Value (µL/min/10^6 cells) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the metabolic stability of the aminopropanol isomers.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_results Results Isomers Aminopropanol Isomers (1-AP-2-ol, 2-AP-1-ol, 3-AP-1-ol) Incubate_HLM Incubate with HLM + NADPH Isomers->Incubate_HLM Incubate_Hep Incubate with Hepatocytes Isomers->Incubate_Hep HLM Human Liver Microsomes HLM->Incubate_HLM Hepatocytes Human Hepatocytes Hepatocytes->Incubate_Hep NADPH NADPH Regenerating System NADPH->Incubate_HLM Quench Quench Reaction (Acetonitrile + IS) Incubate_HLM->Quench Incubate_Hep->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Quantify Parent Compound LCMS->Data Calc Calculate t½ and CLint Data->Calc Compare Comparative Analysis Calc->Compare

Workflow for in vitro metabolic stability assessment.

By following these protocols and the proposed workflow, researchers can generate the necessary data to perform a robust comparative analysis of the metabolic stability of aminopropanol isomers. This information is invaluable for selecting and optimizing lead compounds with desirable pharmacokinetic profiles in the drug discovery process.

Safety Operating Guide

Navigating the Safe Disposal of 3-Amino-3-(2-chlorophenyl)propan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile

Based on available data, 3-Amino-3-(2-chlorophenyl)propan-1-ol is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled (Acute toxicity, inhalation)

  • May cause respiratory irritation

These classifications underscore the importance of stringent safety measures during handling and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.
Body Protection Laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.Minimizes the risk of inhaling the compound, which is known to be harmful and cause respiratory irritation.

Step-by-Step Disposal Protocol

This protocol is designed to guide laboratory personnel through the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Establish a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. This includes used gloves, pipette tips, absorbent materials from spill clean-ups, and empty product containers.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[2]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.

2. Spill Management:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]

  • Collection: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

3. Final Disposal Procedure:

  • Licensed Waste Disposal Service: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company.[2][4]

  • Incineration: Chemical incineration in a facility equipped with an afterburner and scrubber is a common and effective method for the disposal of such organic compounds.[4]

  • Do Not Dispose Down the Drain: Due to its potential environmental toxicity, this compound should not be disposed of down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned containers can then be disposed of in accordance with local regulations, which may include puncturing to prevent reuse.

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Labeled Waste Container A->B and C Collect Chemical Waste & Contaminated Materials B->C D Securely Seal Waste Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F

References

Personal protective equipment for handling 3-Amino-3-(2-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-3-(2-chlorophenyl)propan-1-ol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following minimum personal protective equipment. A site-specific risk assessment may necessitate additional measures.

PPE CategoryItemSpecifications & Rationale
Eye/Face Protection Chemical Splash Goggles with side-shields or a Full-Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards, this provides a necessary barrier against splashes and airborne particles, protecting the eyes and face. A face shield should be worn over safety glasses during activities with a high risk of splashing or exothermic reactions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Disposable nitrile gloves offer broad short-term protection. It is recommended to use proper glove removal techniques to avoid skin contact and to wash hands thoroughly after handling. For potent compounds, double-gloving is often required.
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffs or a flame-resistant lab coatProtects skin and clothing from contamination. Lab coats should be fully buttoned to cover as much skin as possible.
Respiratory Protection NIOSH-approved respirator (e.g., N100/P100) or a Powered Air-Purifying Respirator (PAPR)Essential for preventing the inhalation of fine powders or vapors, which can be a primary exposure route. This should be used in areas with inadequate ventilation or when dust/aerosols may be generated.
Foot Protection Closed-toe, closed-heel shoesAppropriate shoes that cover the entire foot are mandatory to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A strict, procedural workflow is critical for safety. All handling of this compound should be performed in a designated and controlled area, such as a chemical fume hood or a glovebox.

  • Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure a proper fit for all equipment.

  • Engineering Controls & Work Area Preparation:

    • Ventilation: Always handle this compound in a well-ventilated area. All work must be conducted within a properly functioning and certified laboratory chemical fume hood.

    • Ignition Sources: Ensure the work area is free of ignition sources such as open flames, hot surfaces, and sparks. Use non-sparking tools.

    • Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.

  • Compound Handling:

    • All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control.

    • Use disposable equipment when possible to minimize contamination and cleaning.

    • Avoid the formation of dust and aerosols.

  • Decontamination and Cleaning:

    • Clean the work area thoroughly after handling the compound.

    • Decontaminate all non-disposable equipment according to established laboratory procedures.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then gown, then eye protection).

  • Personal Hygiene: Always wash hands with soap and water after handling the chemical. Do not eat, drink, or smoke in the handling area.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial for laboratory safety and environmental protection.

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).

  • Waste Collection:

    • Collect all waste in a suitable, closed container.

    • Do not let the chemical enter drains.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the waste through a licensed professional waste disposal service.

    • All disposal must be in accordance with local, regional, and national regulations. Contact your institution's EHS department for specific guidance.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Waste & Decontamination cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood, No Ignition Sources) don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe perform_work Perform Chemical Work (Inside Fume Hood) don_ppe->perform_work collect_waste Collect Waste (Labeled, Sealed Container) perform_work->collect_waste decontaminate Decontaminate Area & Equipment collect_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling and Disposal Workflow.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.